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6-Methyl-3,6-diazabicyclo[3.1.1]heptane Documentation Hub

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  • Product: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane
  • CAS: 1538734-96-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Methyl-3,6-diazabicyclo[3.1.1]heptane: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane, a compelling heterocyclic compound that has garnered significant interest within the medicinal chemistry community. We wi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane, a compelling heterocyclic compound that has garnered significant interest within the medicinal chemistry community. We will delve into its fundamental chemical properties, explore robust synthetic strategies, and detail its application as a valuable building block in the development of novel therapeutics, particularly as a constrained piperazine isostere. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this emerging scaffold.

Core Compound Identity and Physicochemical Properties

IUPAC Name: 6-methyl-3,6-diazabicyclo[3.1.1]heptane[1]

The structural architecture of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane is characterized by a rigid bicyclic system containing a four-membered ring fused to a six-membered ring, with nitrogen atoms at positions 3 and 6. The methyl group at the 6-position is a key feature influencing its chemical properties and biological activity.

Molecular Structure:

Caption: 2D representation of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₆H₁₂N₂[1][2]
Molecular Weight 112.17 g/mol [1][2]
CAS Number 1538734-96-1[2]
IUPAC Name 6-methyl-3,6-diazabicyclo[3.1.1]heptane[1]
SMILES CN1C2CC1CNC2[1]
InChIKey JOWAQVQRALBJGS-UHFFFAOYSA-N[1]

This rigidified diamine scaffold offers a unique three-dimensional profile that is increasingly sought after in drug design to improve properties such as metabolic stability, solubility, and target selectivity when replacing more flexible or planar motifs like piperazine.[3]

Synthesis and Characterization

While a specific, detailed, step-by-step synthesis for 6-Methyl-3,6-diazabicyclo[3.1.1]heptane is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of the parent 3,6-diazabicyclo[3.1.1]heptane scaffold and subsequent N-alkylation. The following proposed synthesis leverages a protected intermediate to ensure regioselective methylation.

Proposed Synthetic Workflow

The synthesis commences with the commercially available tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (6-Boc-3,6-diazabicyclo[3.1.1]heptane), a versatile starting material for the functionalization of this bicyclic system.[4]

synthesis_workflow start 6-Boc-3,6-diazabicyclo[3.1.1]heptane step1 N-Methylation start->step1 intermediate tert-Butyl 3-methyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate step1->intermediate (e.g., MeI, NaH) step2 Boc Deprotection intermediate->step2 product 6-Methyl-3,6-diazabicyclo[3.1.1]heptane step2->product (e.g., TFA or HCl)

Caption: Proposed synthetic workflow for 6-Methyl-3,6-diazabicyclo[3.1.1]heptane.

Detailed Experimental Protocol (Proposed)

Step 1: N-Methylation of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

  • To a solution of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (MeI, 1.5 eq) dropwise to the suspension.

  • The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-methyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.

Step 2: Boc Deprotection

  • Dissolve the purified tert-butyl 3-methyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.

  • Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 12, and extract with DCM (3 x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-Methyl-3,6-diazabicyclo[3.1.1]heptane. The product can also be isolated as its dihydrochloride salt by treating a solution of the free base in a suitable solvent with ethereal HCl.[5]

Characterization

The structural integrity and purity of the synthesized 6-Methyl-3,6-diazabicyclo[3.1.1]heptane should be confirmed by a suite of analytical techniques. While specific spectral data is not provided in the search results, the following are the expected analytical readouts:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the methyl group and the bicyclic core, with characteristic chemical shifts and coupling constants for the protons and carbons in the constrained ring system.

  • Mass Spectrometry (MS): Will verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Will determine the purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The 3,6-diazabicyclo[3.1.1]heptane scaffold is a validated piperazine isostere, and its derivatives have shown significant promise as ligands for various receptors, including nicotinic acetylcholine receptors (nAChRs) and opioid receptors.[3][6] The rigid structure of this scaffold reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a specific receptor subtype.

Ligand for Nicotinic Acetylcholine Receptors (nAChRs)

Derivatives of 3,6-diazabicyclo[3.1.1]heptane have been synthesized and evaluated as potent and selective ligands for nAChRs.[6] These receptors are implicated in a variety of neurological disorders, and compounds that modulate their activity are of great interest for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and certain psychiatric disorders. The N-methyl group in 6-Methyl-3,6-diazabicyclo[3.1.1]heptane can play a crucial role in interacting with the receptor binding pocket.

Experimental Protocol: In Vitro Receptor Binding Assay (Representative)

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as a derivative of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane, for a specific nAChR subtype expressed in a cell line.

Materials:

  • Cell membranes expressing the nAChR subtype of interest.

  • Radioligand with known affinity for the receptor (e.g., [³H]-epibatidine).

  • Test compound (e.g., a derivative of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane) at various concentrations.

  • Binding buffer.

  • Non-specific binding control (a high concentration of a known ligand, e.g., nicotine).

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Workflow:

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare receptor-expressing cell membranes incubation Incubate membranes with radioligand and varying concentrations of test compound prep_membranes->incubation prep_ligands Prepare serial dilutions of test compound and radioligand prep_ligands->incubation filtration Rapidly filter to separate bound and free radioligand incubation->filtration quantification Quantify bound radioactivity using a scintillation counter filtration->quantification analysis Calculate Ki values to determine binding affinity of the test compound quantification->analysis

Caption: Workflow for an in vitro receptor binding assay.

Procedure:

  • In a 96-well plate, add the binding buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at varying concentrations.

  • For the determination of non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled, known ligand.

  • Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • The data is then analyzed using non-linear regression to determine the IC₅₀ of the test compound, from which the inhibition constant (Ki) can be calculated.

Safety, Handling, and Storage

As with all amine-containing compounds, appropriate safety precautions should be taken when handling 6-Methyl-3,6-diazabicyclo[3.1.1]heptane and its derivatives.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place.[2][5] It is recommended to store it under refrigeration (2-8 °C).[2]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[7] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[8]

Conclusion

6-Methyl-3,6-diazabicyclo[3.1.1]heptane represents a valuable and structurally unique building block for medicinal chemistry and drug discovery. Its rigid bicyclic framework offers a compelling alternative to traditional scaffolds like piperazine, providing a means to enhance the pharmacological properties of drug candidates. The synthetic accessibility of this compound, coupled with its potential for derivatization, opens up a vast chemical space for the development of novel therapeutics targeting a range of biological targets, most notably nicotinic acetylcholine receptors. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, intended to empower researchers to explore the full potential of this promising heterocyclic scaffold.

References

  • Govind, A. P., et al. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC. [Link]

  • ResearchGate. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. [Link]

  • Abraxis. Anatoxin-a Receptor-Binding Assay* (Microtiter Plate). [Link]

  • Laskowski, E. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Missouri S&T. Chemical Safety. [Link]

  • PubChem. 6-Methyl-3,6-diazabicyclo[3.1.1]heptane. [Link]

  • PubMed. Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). [Link]

Sources

Exploratory

Technical Guide: 1H and 13C NMR Spectral Analysis of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane

Executive Summary This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane , a bridged bicyclic diamine scaffold....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane , a bridged bicyclic diamine scaffold. This compound is a critical intermediate in the synthesis of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly


 and 

subtypes, and opioid receptors.

The guide details the structural dynamics, experimental protocols for spectral acquisition, and a rigorous assignment of


H and 

C signals. It addresses the specific challenges posed by the rigid [3.1.1] bicyclic system, including ring strain and magnetic anisotropy.

Part 1: Chemical Identity & Structural Logic

The 3,6-diazabicyclo[3.1.1]heptane core is an analog of the bicyclo[3.1.1]heptane (norpinane) system, where the carbon atoms at positions 3 and 6 are replaced by nitrogen.

Structural Parameters[1][2][3][4][5][6][7][8][9][10][11][12]
  • IUPAC Name: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane[1][2]

  • CAS Number: 1538734-96-1 (Free base), 2250242-19-2 (HCl salt)

  • Molecular Formula:

    
    
    
  • Symmetry:

    
     point group (plane of symmetry passing through C7, N6, and N3).
    
Numbering System

Correct IUPAC numbering is vital for spectral assignment:

  • 1, 5: Bridgehead carbons (methine).

  • 2, 4: Methylene carbons in the 3-atom bridge (adjacent to N3).

  • 3: Nitrogen atom (secondary amine in free base).

  • 6: Nitrogen atom (tertiary amine, methylated bridge).

  • 7: Methylene carbon (the "top" bridge).

Synthesis & Isolation Workflow

The following diagram outlines the typical synthetic route and isolation logic leading to the analytical sample.

SynthesisWorkflow Start Precursors (Methylaziridine + Acrylonitrile) Step1 [3+2] Cycloaddition Start->Step1 Inter1 Bicyclic Nitrile Intermediate Step1->Inter1 Step2 Reduction (LiAlH4 or H2/Cat) Inter1->Step2 Core 3,6-Diazabicyclo[3.1.1]heptane Step2->Core Step3 N6-Methylation (Reductive Amination) Core->Step3 Product 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Step3->Product Salt TFA/HCl Salt Formation (For NMR Stability) Product->Salt

Figure 1: Synthetic pathway to the target analyte. The salt formation step is crucial for stabilizing the amine for high-resolution NMR.

Part 2: Experimental Protocol

To ensure reproducibility and minimize solvent effects on chemical shifts (especially for the amine protons), the following protocol is recommended.

Sample Preparation[7][12]
  • Solvent Selection: Deuterated Chloroform (

    
    ) is standard for the free base. For the Trifluoroacetate (TFA) or Hydrochloride (HCl) salt, Deuterium Oxide (
    
    
    
    ) or Methanol-
    
    
    (
    
    
    ) is required due to solubility.
    • Note: Data below focuses on the TFA salt in

      
        as this is the most common form for stable storage and biological testing.
      
  • Concentration: Prepare a 10-15 mg/mL solution to ensure adequate signal-to-noise ratio for

    
    C acquisition.
    
  • Reference: Use residual solvent peak (

    
    : 4.79 ppm) or internal TSP (trimethylsilylpropanoic acid) at 0.00 ppm.
    
Acquisition Parameters
  • Frequency: 400 MHz or higher (600 MHz recommended for resolving H2/H4 multiplets).

  • Temperature: 298 K (

    
    ).
    
  • Pulse Sequence: Standard 1D proton with 30° pulse angle; 1D decoupled

    
    C.
    

Part 3: Spectral Data Analysis

H NMR Data (400 MHz, )

The spectrum is characterized by the high symmetry of the molecule. The N6-methyl group provides a sharp diagnostic singlet, while the rigid cage structure creates complex couplings for the methylene protons.

Position

(ppm)
MultiplicityIntegralJ (Hz)Assignment Logic
N-CH3 2.95 - 3.05 s3H-Diagnostic singlet for N6-methyl.
H-1, H-5 4.25 - 4.35 br s / m2H-Bridgehead protons. Deshielded by adjacent N6 and ring strain.
H-2, H-4 (exo) 3.70 - 3.80 d / m2H~12Protons on the 3-carbon bridge. "Exo" relative to the N6 bridge.
H-2, H-4 (endo) 3.45 - 3.55 d / m2H~12Geminal coupling to exo partner; often complex due to W-coupling.
H-7 (syn/anti) 2.20 - 2.60 m2H-Methylene bridge protons. High field due to distance from N-centers.

Note: In the free base (


), the N-Me signal typically appears upfield at 

2.30 ppm, and bridgehead protons at

3.10–3.50 ppm.
C NMR Data (100 MHz, )

The carbon spectrum confirms the


 symmetry, showing only 4 unique carbon signals for the bicyclic core plus the methyl group.
Position

(ppm)
TypeAssignment Notes
C-1, C-5 63.5 - 65.0 CHBridgehead carbons.
C-2, C-4 45.0 - 47.5 CH2Methylene carbons adjacent to N3.
C-6 (Me) 39.0 - 41.0 CH3N-Methyl carbon.
C-7 28.0 - 30.0 CH2The unique 1-carbon bridge.

Part 4: Structural Elucidation & Interpretation

The "Roofing" Effect and Ring Strain

The [3.1.1] system is highly strained. This strain affects the hybridization of the bridgehead carbons (C1/C5), increasing their s-character and deshielding the attached protons. In the


H NMR, you will observe a "roofing" effect (strong second-order coupling) between the H2/H4 exo and endo protons if the field strength is insufficient (<400 MHz).
Stereochemical Confirmation

The key to confirming the cis-fused geometry lies in the coupling constants of the bridgehead protons. In 3,6-diazabicyclo[3.1.1]heptanes:

  • Bridgehead-Bridgehead Coupling: Theoretically zero (separated by bridges).

  • Long-Range Coupling (W-coupling): Often observed between H7 and H2/H4 equatorial protons due to the rigid "W" arrangement in the cage.

Signaling Pathway of Analysis

The following diagram illustrates the logic flow for assigning the specific isomer and confirming the N6-methylation site versus N3.

AssignmentLogic Spectrum Raw 1H NMR Spectrum CheckMe Identify Methyl Singlet Spectrum->CheckMe Decision1 Shift > 2.8 ppm (Salt) or ~2.3 ppm (Base)? CheckMe->Decision1 N6_Assign N6-Methyl Assigned (Bridgehead Protons Symmetric) Decision1->N6_Assign Yes N3_Assign N3-Methyl Assigned (Different Symmetry Pattern) Decision1->N3_Assign No (Shift differs) CheckSym Check Integral Ratios (2:2:2:3 pattern) N6_Assign->CheckSym Confirm Confirm Structure: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane CheckSym->Confirm

Figure 2: Decision tree for confirming the regiochemistry of methylation using NMR shifts.

References

  • Loriga, G., et al. (2006).[3] Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors.[4][5] Bioorganic & Medicinal Chemistry, 14(3), 676-691. Retrieved from [Link]

  • Deligia, F., et al. (2008).[6][7][8] Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors.[6][7][4][8] Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-6150.[8] Retrieved from [Link]

  • PubChem. (2025). Compound Summary for CID 21138917: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane.[9] Retrieved from [Link][6]

Sources

Foundational

Advanced Mass Spectrometry Analysis of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane

The following technical guide is structured to provide an authoritative, actionable framework for the mass spectrometry analysis of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane. It prioritizes experimental logic, method robus...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, actionable framework for the mass spectrometry analysis of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane. It prioritizes experimental logic, method robustness, and high-fidelity data acquisition suitable for drug discovery environments.[1]

A Technical Framework for Structural Elucidation and Quantitation

Executive Summary

6-Methyl-3,6-diazabicyclo[3.1.1]heptane (CAS: 1538734-96-1) represents a class of rigid, bridged bicyclic diamines often utilized as pharmacophores in nicotinic acetylcholine receptor (nAChR) ligands.[1][2][3] Its chemical architecture—characterized by a strained [3.1.1] bridge and high polarity—presents distinct analytical challenges.[1][4] Standard reversed-phase chromatography often yields poor retention, and its lack of a significant UV chromophore mandates Mass Spectrometry (MS) as the primary detection modality.

This guide outlines a validated approach to the LC-MS/MS analysis of this compound, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and Electrospray Ionization (ESI) for sensitive detection.

Physicochemical Profile & MS Readiness

Before initiating method development, the analyst must understand the "personality" of the molecule inside the mass spectrometer.

PropertyValue / CharacteristicAnalytical Implication
Formula C₆H₁₂N₂Monoisotopic Mass: 112.1000 Da
Basicity Diamine (Secondary & Tertiary)High proton affinity.[1][4] Forms stable

and

species.[4]
Polarity Low LogP (Predicted < 0)Poor retention on C18; Ideal for HILIC or High-pH RP.[1][4]
Stability Strained [3.1.1] systemSusceptible to thermal degradation in high-temp sources (APCI).[1][4]

Expert Insight: The [3.1.1] bicyclic system possesses significant ring strain.[4] Unlike flexible aliphatic amines, this rigidity influences fragmentation.[1][4] In-source fragmentation (ISF) is a risk if the desolvation temperature is set too high (>450°C). Recommendation: Use ESI with a moderate source temperature (300–350°C) rather than APCI to preserve the molecular ion.[4]

LC-MS Method Development Strategy

The critical failure point for this analyte is chromatographic retention.[1][4] Eluting in the void volume leads to significant ion suppression from salts and matrix components.[4]

Protocol A: Zwitterionic HILIC (Recommended)

HILIC provides superior retention for polar bases by utilizing a water-rich layer on a polar stationary phase.[1][4]

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1][4]

  • Mobile Phase B: Acetonitrile.[1][4][5]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for trapping)[1]

    • 1-6 min: 90% -> 50% B[1][4]

    • 6-8 min: 50% B

    • 8.1 min: 90% B (Re-equilibration is critical in HILIC; allow 5-10 column volumes).

Why this works: The ammonium formate buffer ensures the amine nitrogens are protonated, interacting electrostatically and hydrophilically with the stationary phase. The high organic start ensures strong retention.[4]

Protocol B: High-pH Reversed Phase (Alternative)

If HILIC is unavailable, standard C18 fails because the protonated amine is too polar. De-protonating the molecule (pH > pKa) increases hydrophobicity.[4]

  • Column: High-pH stable C18 (e.g., C18-hybrid particle), 2.1 x 50 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1][4][5]

  • Caution: Silica dissolution occurs at high pH on standard columns.[1][4] Ensure the column is rated for pH 10+.[4]

Mass Spectrometry & Fragmentation Dynamics

Ionization Source Parameters (ESI+)
  • Polarity: Positive (+).[1][4]

  • Spray Voltage: 3.5 kV (Standard ESI).[1][4]

  • Gas Flows: High nebulizer gas is required to assist desolvation of the aqueous HILIC mobile phase.[4]

Fragmentation Pathway (MS/MS)

Understanding the fragmentation is essential for confirming the core structure and selecting MRM transitions. The [3.1.1] bridge cleavage is the diagnostic signature.

Predicted Fragmentation Logic:

  • Precursor:

    
    
    
  • Primary Loss: Loss of

    
     (17 Da) is common in cyclic amines, yielding 
    
    
    
    .[1][4]
  • Ring Opening (RDA-like): The strained bridge is liable to cleave.[1][4] Cleavage of the ethylene bridge often results in loss of

    
     or ring opening followed by methyl-amine loss.
    
  • Alpha-Cleavage: The N-methyl group promotes alpha-cleavage, generating characteristic low-mass iminium ions (

    
     or 
    
    
    
    ).[1][4]
Visualization: Fragmentation Decision Tree

The following diagram illustrates the logical flow for structural confirmation using MS/MS.

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 113 Excitation Collision Induced Dissociation (CID) M_Ion->Excitation Frag_96 Fragment m/z 96 [M+H - NH3]+ Excitation->Frag_96 Low CE (15-20 eV) Frag_82 Fragment m/z 82 [M+H - CH3NH2]+ Excitation->Frag_82 Med CE (25-30 eV) Frag_58 Fragment m/z 58 (N-methyl iminium) Excitation->Frag_58 High CE (>35 eV) Mech_Loss Neutral Loss (Ammonia) Frag_96->Mech_Loss Mech_Cleave Bridgehead Cleavage & Ring Contraction Frag_82->Mech_Cleave Mech_Alpha Alpha-Cleavage (Side chain) Frag_58->Mech_Alpha

Caption: Proposed CID fragmentation pathway for 6-Methyl-3,6-diazabicyclo[3.1.1]heptane showing energy-dependent product ions.

Quantitative Validation Workflow

For drug development applications (PK/PD studies), the method must be validated for linearity, accuracy, and precision.

MRM Transition Selection

Select transitions that balance sensitivity (base peak) and selectivity (high mass fragments are usually cleaner).[4]

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 113.196.120High abundance, loss of

.[1][4]
Qualifier 1 113.182.128Structural confirmation (Ring cleavage).[1][4]
Qualifier 2 113.158.135High energy fragment (Iminium).[4]

Internal Standard (IS) Strategy: Do not use a generic analog. Due to the specific HILIC retention mechanism, a deuterated analog (e.g., 6-Methyl-d3-...) is mandatory to compensate for matrix effects and retention time shifts.[1] If unavailable, use a structurally similar rigid bicyclic amine like Cytisine or Varenicline (if chromatographically resolved).[1][4]

Method Validation Checklist (Self-Validating System)
  • System Suitability: Inject the standard 6 times. %RSD of peak area must be < 2.0%.[1][4]

  • Carryover Check: Inject a blank immediately after the highest standard (ULOQ).[1][4] Signal must be < 20% of the LLOQ. Note: Amines are "sticky" on stainless steel; use PEEK tubing or passivation if carryover persists.[1][4]

  • Matrix Factor: Compare peak response in solvent vs. extracted matrix. If suppression > 20%, switch to Protocol A (HILIC) or improve sample cleanup (SPE).

Sample Preparation Protocol

Direct injection of biological fluids is not recommended due to the high polarity of the analyte (elutes with salts).

Protocol: Protein Precipitation with Acidified Organic

  • Aliquot: 50 µL plasma/serum.

  • Precipitate: Add 200 µL Acetonitrile containing 0.1% Formic Acid.

    • Why Formic Acid? It disrupts protein binding and ensures the analyte remains soluble in the organic phase as a salt.

  • Vortex: 1 min at high speed.

  • Centrifuge: 10,000 x g for 10 min at 4°C.

  • Transfer: Move supernatant to a clean vial.

  • Dilution (Critical for HILIC): Dilute the supernatant 1:1 with Acetonitrile.

    • Reasoning: Injecting a high-water content sample (from plasma) into a HILIC column destroys peak shape.[1][4] The sample solvent must match the initial mobile phase (high organic).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21138917, 6-Methyl-3,6-diazabicyclo[3.1.1]heptane.[1][4] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Bicyclo[3.1.1]heptane Derivatives Mass Spectra. NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from [Link][2]

  • Doc Brown's Chemistry. Mass Spectrometry Fragmentation Patterns of Aliphatic and Cyclic Amines. Retrieved from [Link]

  • Royal Society of Chemistry. LC-MS Orbitrap-based metabolomics using zwitterionic hydrophilic interaction liquid chromatography (Z-HILIC).[1][4] Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Computational Modeling and DFT Studies of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane

For Researchers, Scientists, and Drug Development Professionals Introduction The 3,6-diazabicyclo[3.1.1]heptane scaffold is a key structural motif in medicinal chemistry, recognized for its role as a constrained piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,6-diazabicyclo[3.1.1]heptane scaffold is a key structural motif in medicinal chemistry, recognized for its role as a constrained piperazine isostere.[1] This rigid bicyclic system is of particular interest in the design of ligands for various receptors, including nicotinic acetylcholine and opioid receptors.[2][3][4] The methylation of this scaffold, as in 6-Methyl-3,6-diazabicyclo[3.1.1]heptane, can significantly influence its conformational preferences, physicochemical properties, and ultimately, its biological activity.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the computational modeling and Density Functional Theory (DFT) studies of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane. As a self-validating system, this guide will not only detail the theoretical protocols for predicting its structural and spectroscopic properties but also emphasize the crucial step of validating these predictions against experimental data.

The Strategic Importance of Conformational Analysis

The biological function of a molecule is intrinsically linked to its three-dimensional structure. For a flexible molecule like 6-Methyl-3,6-diazabicyclo[3.1.1]heptane, which can exist in multiple conformations, understanding the energetic landscape of these different spatial arrangements is paramount. The relative populations of these conformers at physiological temperatures can dictate how the molecule interacts with its biological target.

A thorough conformational analysis is, therefore, the foundational step in any computational study of this molecule. This process involves systematically or stochastically exploring the potential energy surface to identify all low-energy conformers.

Methodologies for Conformational Search

Several computational methods can be employed for conformational searching, each with its own balance of computational cost and thoroughness. For a molecule with the rigidity of a bicyclic system, a systematic search is often feasible. However, for more complex derivatives, a stochastic approach might be more efficient.

Experimental Protocol: Conformational Search Workflow

  • Initial Structure Generation: Construct the 3D structure of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane using a molecular builder.

  • Force Field Minimization: Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry.

  • Conformational Search:

    • Systematic Search: If computationally feasible, systematically rotate the single rotatable bond (the methyl group) and perform a geometry minimization at each step.

    • Stochastic Search (e.g., Monte Carlo): Randomly alter the dihedral angles of the molecule and accept or reject the new conformation based on its energy.

  • Clustering and Selection: Group the resulting conformers by structure and energy to identify unique low-energy conformations.

  • DFT Re-optimization: Take the lowest energy conformers from the conformational search and re-optimize their geometries using a more accurate DFT method.

A Initial 3D Structure Generation B Molecular Mechanics Minimization (e.g., MMFF94) A->B C Conformational Search (Systematic or Stochastic) B->C D Clustering and Selection of Low-Energy Conformers C->D E DFT Geometry Optimization of Selected Conformers D->E

Caption: Workflow for Conformational Analysis.

Density Functional Theory (DFT) for Accurate Property Prediction

DFT has become a cornerstone of computational chemistry for its ability to provide a good balance between accuracy and computational cost.[5] It is particularly well-suited for studying the electronic structure and properties of organic molecules like 6-Methyl-3,6-diazabicyclo[3.1.1]heptane.

Choosing the Right Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functionals: For organic molecules, hybrid functionals like B3LYP often provide a good starting point. For more accurate energy calculations, double-hybrid functionals can be employed, though at a higher computational cost.

  • Basis Sets: Pople-style basis sets, such as 6-31G(d,p), are commonly used for geometry optimizations of organic molecules. For more accurate single-point energy calculations or spectroscopic property predictions, larger basis sets like 6-311+G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) are recommended.

Predicting Spectroscopic Properties: A Bridge to Experimental Validation

A key strength of computational chemistry is its ability to predict spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental results for validation.

NMR Spectroscopy: Unveiling the Molecular Skeleton

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors within a DFT framework.

Experimental Protocol: DFT-GIAO NMR Chemical Shift Prediction

  • Geometry Optimization: Perform a geometry optimization of the lowest energy conformer(s) of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • NMR Calculation: Using the optimized geometry, perform a single-point energy calculation with the GIAO method to compute the isotropic shielding values for each nucleus. A larger basis set (e.g., 6-311+G(d,p)) is recommended for this step.

  • Chemical Shift Referencing: To convert the calculated absolute shielding values to chemical shifts relative to a standard (e.g., tetramethylsilane, TMS), either co-calculate the shielding of TMS at the same level of theory and subtract, or use a pre-established linear scaling equation.

A Optimized Molecular Geometry B DFT-GIAO Calculation (e.g., B3LYP/6-311+G(d,p)) A->B C Isotropic Shielding Tensors B->C D Referencing to TMS C->D E Predicted NMR Spectrum (¹H and ¹³C Chemical Shifts) D->E

Sources

Foundational

Advanced Molecular Docking Simulations of 3,6-Diazabicyclo[3.1.1]heptane Bioisosteres

Executive Summary The optimization of pharmacokinetic and pharmacodynamic profiles in drug discovery frequently necessitates the replacement of traditional heterocycles. The 3,6-diazabicyclo[3.1.1]heptane (3,6-DBH) scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic profiles in drug discovery frequently necessitates the replacement of traditional heterocycles. The 3,6-diazabicyclo[3.1.1]heptane (3,6-DBH) scaffold has emerged as a privileged, conformationally restricted bioisostere for piperazine and homopiperazine rings[1][2]. By locking the diamine into a rigidified geometry, 3,6-DBH alters the spatial trajectory of substituents (exit vectors) and reduces the entropic penalty upon target binding[3].

This technical whitepaper provides an in-depth mechanistic guide to performing highly accurate molecular docking simulations for 3,6-DBH ligands. By examining their interactions with neuronal nicotinic acetylcholine receptors (nAChRs), opioid receptors, and kinases, we establish a self-validating computational protocol that ensures high predictive validity in virtual screening and lead optimization.

The Biophysical Rationale: Why 3,6-DBH?

In classical medicinal chemistry, piperazine is ubiquitous due to its favorable basicity and solubility profiles[4]. However, its conformational flexibility can lead to off-target toxicities and rapid metabolic degradation.

The introduction of a methylene bridge to form the 3,6-diazabicyclo[3.1.1]heptane system achieves several critical biophysical advantages:

  • Conformational Pre-organization: The bicyclic framework locks the ring into a distorted boat or chair geometry[3]. This restriction significantly lowers the entropic cost of binding, as the ligand does not need to "freeze" out of multiple solution-state conformations upon entering the receptor pocket.

  • Exit Vector Modulation: The bridging carbons alter the angles at which N-substituents project into the binding site[1], allowing for precise probing of sub-pockets that are inaccessible to flat or highly flexible piperazines.

  • Metabolic Stability: The steric bulk of the bridge can shield adjacent basic nitrogens from oxidative metabolism (e.g., by CYPs), though this effect is highly context-dependent and must be evaluated per target[5].

Target-Specific Docking Paradigms

To successfully dock 3,6-DBH derivatives, computational chemists must account for the specific electrostatic and steric demands of the target receptor.

Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

3,6-DBH derivatives have shown profound success as partial and full agonists for α4β2 and α7 nAChRs, which are prime targets for tobacco addiction and L-DOPA-induced dyskinesias[6][7].

  • Mechanistic Docking Insight: Docking simulations (e.g., using GOLD or Glide) reveal that the protonated nitrogen of the 3,6-DBH core acts as a critical cationic center. It forms a strong cation-π interaction with the highly conserved aromatic cage of the nAChR orthosteric site, specifically with residues Trp156 and Tyr204[8].

  • Case Study: The derivative 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide (Compound 43) exhibits an extraordinary

    
     value of 10 pM for the α4β2 subtype[7][8]. Docking models confirm that while the core scaffold aligns with epibatidine, the specific shape and positive charge distribution of the 3,6-DBH ring drive its sub-nanomolar affinity[6][8].
    
Opioid Receptors and Kinases
  • Opioid Receptors: Flexible molecular docking of 3,6-DBH analogs against μ-opioid receptor models indicates that the steric interaction of the bridge methylenic group plays a major role in modulating affinity[9]. The optimal orientation of these rigidified ligands closely resembles that of fentanyl analogs[9].

  • Kinases (e.g., NUAK1): When replacing piperazine with 3,6-DBH in purine/pyrrolopyrimidine scaffolds targeting NUAK1, the basic nitrogen forms a crucial salt bridge with Asp142 at the edge of the ATP-binding pocket[5]. However, researchers must be cautious, as this specific bioisosteric replacement can sometimes reduce metabolic stability depending on the surrounding solvent-exposed environment[5].

Quantitative Structure-Activity Data

The following table summarizes the docking-validated binding affinities of key 3,6-DBH derivatives across various therapeutic targets.

Compound / LigandTarget ReceptorBinding Affinity (

/

)
Primary Docking InteractionsRef
Compound 43 α4β2 nAChR10 pMCation-π (Trp156, Tyr204)[7][8]
Compound 4c α4β2 nAChR0.023 – 0.056 nMHigh shape complementarity[10]
TC-8831 α4β2 & α6β2β3Partial AgonistCationic center, H-bond acceptor[6]
SYA 013 Analog (4) D2-like ReceptorsMaintained D2 affinityHydrophobic packing[2]
Compound 29 NUAK1 (Kinase)

> 7.0
Salt bridge (Asp142)[5]

Self-Validating Experimental Protocol for Docking

To ensure scientific integrity and reproducibility, mere rigid-body docking is insufficient for bridged bicyclic systems. The following protocol outlines a causality-driven, self-validating workflow.

Phase 1: Ligand Preparation and Conformational Search
  • State Assignment: Import the 3,6-DBH ligand library into a preparation suite (e.g., Schrödinger LigPrep).

  • Protonation (Critical Step): Use Epik to generate ionization states at pH 7.4 ± 0.5.

    • Causality: The secondary/tertiary amines in 3,6-DBH possess a

      
       ~9-10. Failing to protonate the nitrogen will result in the absence of the requisite cation-π or salt-bridge interactions during docking, yielding false-negative scores[5][6].
      
  • Energy Minimization: Minimize the ligands using the OPLS4 force field to resolve any high-energy steric clashes introduced during 2D-to-3D conversion.

Phase 2: Protein Preparation
  • Structure Processing: Import the target crystal structure or homology model (e.g., nAChR or NUAK1). Add missing hydrogens and assign bond orders.

  • Water Network Analysis: Retain highly coordinated structural waters (e.g., those forming >2 hydrogen bonds with the protein), but remove bulk solvent.

    • Causality: The bulky nature of the [3.1.1] bridge often displaces waters that a flat piperazine might tolerate. Incorrect water retention will artificially block valid docking poses.

Phase 3: Induced-Fit Docking (IFD) Execution
  • Grid Generation: Center the docking grid on the known active site (e.g., the Trp/Tyr aromatic cage for nAChRs[8]).

  • Constraint Application: Apply a soft positional or hydrogen-bond constraint requiring interaction with the primary acidic/aromatic residue (e.g., Asp142 in NUAK1[5] or Trp156 in nAChR[8]).

  • Flexible Docking: Execute Induced-Fit Docking (IFD).

    • Causality: Because the 3,6-DBH core is highly rigid[3], it cannot adapt to a static receptor pocket. IFD allows the receptor side chains to undergo minor conformational shifts to accommodate the unique exit vectors of the bicyclic system.

Phase 4: Scoring and Validation
  • Pose Filtering: Discard any poses that do not exhibit the primary pharmacophore interactions (cation-π or salt bridge).

  • Validation (Self-Correction): Re-dock the native co-crystallized ligand. The protocol is only valid if the native ligand is reproduced with an RMSD < 1.5 Å.

Workflow Visualizations

The following diagrams illustrate the logical flow of the docking protocol and the biophysical interaction pathways of the 3,6-DBH scaffold.

DockingWorkflow LIG 3,6-DBH Ligand Library PREP_L Ligand Prep: Epik (pH 7.4) Force Protonation of Basic N LIG->PREP_L PROT Target Receptor Structure PREP_P Protein Prep: Optimize H-bonds & Displace Unstable Waters PROT->PREP_P DOCK Induced-Fit Docking (IFD) Allow Side-Chain Flexibility PREP_L->DOCK GRID Grid Generation (Define Aromatic Cage / Acidic Residues) PREP_P->GRID GRID->DOCK SCORE Pharmacophore Filtering (Require Cation-π / Salt Bridge) DOCK->SCORE OUT Validated Poses for MD Simulation SCORE->OUT

Caption: Self-validating computational workflow for docking rigidified 3,6-DBH bioisosteres.

InteractionPathway DBH 3,6-DBH Core (Protonated Amine) TRP Receptor Aromatic Cage (e.g., Trp156, Tyr204) DBH->TRP Cation-π / Salt Bridge SUB Rigidified C3-Substituent (Altered Exit Vector) DBH->SUB Modulates Trajectory HBA Deep Pocket H-Bond Acceptors/Donors SUB->HBA Hydrogen Bonding

Caption: Primary biophysical interaction pathways of the 3,6-DBH scaffold in a receptor pocket.

Conclusion

The transition from flexible piperazines to conformationally restricted 3,6-diazabicyclo[3.1.1]heptanes represents a sophisticated tactic in modern drug discovery. By understanding the biophysical causality behind their binding—specifically the entropic advantages and the necessity of cation-π interactions—computational scientists can tailor their molecular docking protocols to accurately predict binding affinities. Utilizing induced-fit methodologies and strict pharmacophore constraints ensures that the unique exit vectors of the 3,6-DBH core are fully leveraged in the pursuit of highly selective, potent therapeutics.

References

  • Synthesis of 3,6-diazabicyclo[3.1.
  • Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs)
  • Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.
  • Synthesis of 3,6-diazabicyclo[3.1.
  • Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.
  • Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres Source: ChemRxiv URL
  • Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol Source: PMC / NIH URL
  • 2,5-Diazabicyclo[2.2.
  • Development of Purine and Pyrrolopyrimidine Scaffolds as Potent, Selective, and Brain Penetrant NUAK1 Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute URL

Sources

Exploratory

An In-Depth Technical Guide to the Lipophilicity and Solubility of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Analogs

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery In the journey of a drug from a laboratory concept to a clinical reality, few parameters are as fundamental and influential as lipophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the journey of a drug from a laboratory concept to a clinical reality, few parameters are as fundamental and influential as lipophilicity and solubility.[1][2] These physicochemical properties govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][] For medicinal chemists and drug development professionals, a deep understanding and precise control of these attributes are not merely academic exercises; they are critical for designing safe and effective therapeutics.[4][5]

The 6-methyl-3,6-diazabicyclo[3.1.1]heptane scaffold represents a class of rigid bicyclic amines that offer unique three-dimensional geometries for interacting with biological targets.[6] Such scaffolds are increasingly valuable in modern drug design as they can enhance metabolic stability and provide novel vectors for exploring chemical space.[6][7] However, the introduction of this constrained bicyclic system significantly impacts the molecule's overall physicochemical profile. This guide provides an in-depth technical framework for evaluating the lipophilicity and solubility of analogs based on this core, offering both theoretical grounding and field-proven experimental protocols.

Section 1: Theoretical Foundations

Before delving into experimental design, it is crucial to understand the core concepts that quantify lipophilicity and solubility.

Lipophilicity: LogP and LogD

Lipophilicity describes the affinity of a compound for a lipid-like, nonpolar environment versus an aqueous, polar one.[4] It is a key factor influencing a drug's ability to cross biological membranes.[]

  • Partition Coefficient (LogP): This is the ratio of the concentration of a non-ionized compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is expressed as a base-10 logarithm. LogP = log10([Compound]octanol / [Compound]water) The optimal range for LogP to achieve good bioavailability is often considered to be between 0 and 3.[1]

  • Distribution Coefficient (LogD): Most drugs are weak acids or bases and can exist in both ionized and non-ionized forms at physiological pH.[8] LogD accounts for this by measuring the partition ratio of all forms (ionized and non-ionized) of the compound. Therefore, LogD is pH-dependent and provides a more accurate description of lipophilicity under physiological conditions.[2]

For the 6-methyl-3,6-diazabicyclo[3.1.1]heptane core, which contains basic nitrogen atoms, understanding the pKa is essential for interpreting LogD values. The pKa will determine the degree of ionization at a given pH, directly impacting the LogD.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water to form a homogeneous system.[9] It is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body in the bloodstream.[1] Poor solubility can lead to low bioavailability, unreliable results in in-vitro assays, and challenges in formulation development.[9][10]

Two primary types of solubility are measured in drug discovery:

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound, typically dissolved first in an organic solvent like DMSO, dissolves in an aqueous buffer. It measures the concentration at which a compound precipitates out of solution under specific, rapid conditions.[10][11] While fast, it can sometimes overestimate the true solubility due to the formation of supersaturated solutions.[12]

  • Thermodynamic (or Equilibrium) Solubility: Considered the "gold standard," this measures the concentration of a compound in a saturated aqueous solution that is in equilibrium with its solid form.[9] This method is more time and resource-intensive but provides the true equilibrium value.

Section 2: Experimental Determination of Physicochemical Properties

The following protocols are self-validating systems designed for accuracy and reproducibility. The choice of method often depends on the stage of drug discovery, with higher throughput methods used for initial screening and more rigorous methods for lead optimization.[13]

Protocol for LogD Determination (Shake-Flask Method)

The shake-flask method is the benchmark for LogP and LogD determination.[14] This protocol is adapted for determining LogD at a physiologically relevant pH of 7.4.

Principle: The compound is partitioned between n-octanol and an aqueous buffer (PBS, pH 7.4). After reaching equilibrium, the concentration of the compound in each phase is measured, and the ratio is calculated.

Step-by-Step Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) by mixing equal volumes and shaking vigorously for 24 hours. Allow the phases to separate completely.

    • Similarly, pre-saturate the PBS (pH 7.4) with n-octanol. This ensures that the volume of each phase does not change during the experiment due to mutual solubility.

  • Compound Preparation:

    • Prepare a stock solution of the 6-methyl-3,6-diazabicyclo[3.1.1]heptane analog in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical detection method.

  • Partitioning:

    • In a glass vial, combine 2 mL of the compound's n-octanol solution with 2 mL of the pre-saturated PBS.

    • Seal the vial and shake it gently on an orbital shaker for 24 hours at a controlled temperature (e.g., 25°C) to allow for complete equilibrium.[9]

  • Phase Separation:

    • Centrifuge the vials at a low speed (e.g., 2000 rpm) for 10-15 minutes to ensure a clean separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Quantify the concentration of the analog in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve must be prepared for each phase to ensure accurate quantification.[15]

  • Calculation:

    • Calculate LogD using the formula: LogD7.4 = log10([Compound]octanol / [Compound]PBS)

Causality and Trustworthiness: Pre-saturating the solvents is a critical step to prevent volume changes that would invalidate the concentration measurements. Using a robust, validated analytical method like HPLC for quantification ensures accuracy and specificity. Running replicates is essential for establishing the precision of the measurement.

Diagram 1: Experimental Workflow for LogD and Solubility Determination

G cluster_logd LogD Determination (Shake-Flask) cluster_sol Kinetic Solubility Determination ld1 1. Prepare Pre-saturated n-Octanol & PBS (pH 7.4) ld2 2. Dissolve Analog in n-Octanol ld1->ld2 ld3 3. Mix Phases & Shake (24h @ 25°C) ld2->ld3 ld4 4. Centrifuge to Separate Phases ld3->ld4 ld5 5. Quantify Concentration in each Phase (HPLC/LC-MS) ld4->ld5 ld6 6. Calculate LogD7.4 ld5->ld6 s1 1. Prepare 10 mM Stock of Analog in DMSO s2 2. Add Stock to PBS (pH 7.4) in 96-well plate s1->s2 s3 3. Shake Plate (1-2h) & Check for Precipitate s2->s3 s4 4. Filter Plate to Remove Precipitate s3->s4 s5 5. Quantify Concentration in Filtrate (UV/Vis or LC-MS) s4->s5 s6 6. Determine Solubility (µg/mL or µM) s5->s6

Caption: Workflow for determining LogD and kinetic aqueous solubility.

Protocol for Aqueous Solubility Determination (Kinetic, 96-Well Plate Method)

This high-throughput method is ideal for screening multiple analogs in early discovery.[10][11]

Principle: The compound is introduced into an aqueous buffer from a concentrated DMSO stock solution. After a short incubation period, any precipitated material is removed by filtration, and the concentration of the remaining dissolved compound is measured.

Step-by-Step Methodology:

  • Compound Stock Preparation:

    • Prepare a 10 mM stock solution of each analog in 100% DMSO.

  • Assay Plate Preparation:

    • Using a 96-well filter plate (e.g., Millipore MultiScreen® Solubility filter plate), add 190 µL of PBS (pH 7.4) to each well.

    • Add 10 µL of the 10 mM DMSO stock solution to the buffer. This results in a final nominal concentration of 500 µM with 5% DMSO.

  • Incubation:

    • Seal the plate and shake on an orbital shaker for 1.5 to 2 hours at room temperature to allow the system to approach equilibrium.

  • Filtration:

    • Place the filter plate on a vacuum manifold connected to a clean 96-well collection plate.

    • Apply vacuum to draw the solution through the filter, separating the soluble fraction from any precipitate.

  • Quantification:

    • The concentration of the compound in the filtrate (the saturated solution) is determined. This is typically done by UV/Vis spectrophotometry in the collection plate or by dilution and analysis via HPLC or LC-MS.[10] A calibration curve prepared in a 5% DMSO/PBS mixture is required for accurate quantification.

  • Data Reporting:

    • The result is reported as the kinetic solubility in µg/mL or µM.

Causality and Trustworthiness: The use of a standardized DMSO concentration is crucial, as co-solvents can artificially increase solubility. The filter plate must be made of low-binding material to ensure the compound is not lost to non-specific binding. Comparing results to well-characterized standards (e.g., one high and one low solubility compound) on each plate validates the assay's performance.

Section 3: Data Interpretation and Structure-Property Relationships

The true power of these measurements lies in their application to guide molecular design. By systematically modifying the 6-methyl-3,6-diazabicyclo[3.1.1]heptane core and observing the effects on LogD and solubility, researchers can build a robust Structure-Property Relationship (SPR).

Hypothetical Data for Analog Series

Consider a series of analogs where substitutions are made at a hypothetical position on the bicyclic core.

Analog IDSubstitution (R)cLogP (Calculated)Experimental LogD (pH 7.4)Kinetic Solubility (µM)
Core-01-H-0.1[16]-1.5> 500
Core-02-F0.2-1.2> 500
Core-03-CF30.9-0.3250
Core-04-Phenyl2.01.145
Core-05-OCH3-0.0-1.3> 500
Core-06-COOH-0.4-2.8> 500

Note: cLogP for the core structure is from PubChem.[16] Other values are hypothetical for illustrative purposes.

Analysis of Structure-Property Trends

From the table above, several key insights emerge:

  • Effect of Lipophilic Groups: Adding nonpolar groups like a trifluoromethyl (-CF3) or a phenyl ring dramatically increases the LogD. This is expected as these groups enhance the compound's affinity for the nonpolar n-octanol phase.

  • Impact on Solubility: The increase in lipophilicity often comes at the cost of aqueous solubility.[1] The highly lipophilic phenyl-substituted analog (Core-04) has the lowest solubility, a common challenge in drug design.[4]

  • Effect of Polar/Ionizable Groups: Adding a polar methoxy group (-OCH3) has a minimal effect on LogD compared to the parent. In contrast, adding an ionizable carboxylic acid group (-COOH), which will be deprotonated and negatively charged at pH 7.4, drastically lowers the LogD and ensures high solubility.

  • Fluorine Substitution: A single fluorine atom (Core-02) provides a modest increase in lipophilicity. The effect of fluorine can be complex and context-dependent, sometimes increasing and sometimes decreasing LogP based on the local electronic environment.[17]

Diagram 2: Interplay of Physicochemical Properties and Drug-like Attributes

G Center Optimal Physicochemical Profile Lipo Lipophilicity (LogD) Lipo->Center Balanced Sol Aqueous Solubility Lipo->Sol Decreases Perm Permeability Lipo->Perm Increases Metab Metabolic Stability Lipo->Metab Can Decrease Sol->Center Sufficient Perm->Center High Metab->Center High

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Protocols for 6-Methyl-3,6-diazabicyclo[3.1.1]heptane

Introduction & Rationale The bridged bicyclic piperazine isostere, 3,6-diazabicyclo[3.1.1]heptane, has emerged as a highly valuable building block in modern medicinal chemistry[1]. Because it is achiral and conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The bridged bicyclic piperazine isostere, 3,6-diazabicyclo[3.1.1]heptane, has emerged as a highly valuable building block in modern medicinal chemistry[1]. Because it is achiral and conformationally restricted, it serves as an excellent structural surrogate for piperazine, offering similar lipophilicity but significantly altering the spatial projection of hydrogen bond vectors[1].

Recent structure-activity relationship (SAR) and pharmacokinetic optimization studies have demonstrated that incorporating the 6-methyl-3,6-diazabicyclo[3.1.1]heptane motif can drastically improve the metabolic stability of drug candidates. For instance, in the development of NUAK1 inhibitors, replacing a metabolically labile methyl piperazine with a diazabicyclo[3.1.1]heptane analogue extended the mouse liver microsome (MLM) half-life from 15.1 minutes to 33.1 minutes, primarily due to optimized lipophilicity and steric shielding of the amine[2].

This application note details the synthetic methodologies for producing 6-Methyl-3,6-diazabicyclo[3.1.1]heptane (typically isolated as a trifluoroacetate or dihydrochloride salt)[3], providing researchers with robust, self-validating protocols for both de novo core construction and late-stage semi-synthesis.

Synthetic Strategy Overview

The synthesis of the 6-methyl-3,6-diazabicyclo[3.1.1]heptane architecture can be approached via two primary pathways:

  • Route A (De Novo Core Construction): This bottom-up approach involves the cyclization of a cis-2,4-bis(halomethyl)azetidine precursor or utilizes ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts[3]. While this route is highly customizable and achieves yields of 68–72% for the core cyclization[3], it requires a multi-step sequence[1].

  • Route B (Late-Stage Semi-Synthesis): For rapid library generation and scale-up, medicinal chemists prefer starting from the commercially available building block tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate[4]. A highly efficient reductive amination followed by acidic deprotection yields the target compound in just two steps.

SynthesisRoutes Start1 Commercial Building Block (CAS: 1251017-66-9) Step1A Reductive Amination (HCHO, NaBH(OAc)3) Start1->Step1A Start2 Azetidine Precursor cis-2,4-bis(hydroxymethyl)azetidine Step1B Tosylation & Cyclization (TsCl, MeNH2) Start2->Step1B Intermediate Boc-Protected 6-Methyl-3,6-DBH Step1A->Intermediate Step1B->Intermediate Step2 Acidic Deprotection (TFA or HCl) Intermediate->Step2 Final 6-Methyl-3,6-diazabicyclo[3.1.1]heptane (TFA/HCl Salt) Step2->Final

Workflow for the synthesis of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane via two distinct routes.

Detailed Experimental Protocols (Route B)

The following protocols detail the highly efficient semi-synthetic route (Route B), which is optimized for yield, safety, and scalability.

Protocol 1: Reductive N-Methylation of the Bicyclic Core

Objective: Site-selective methylation of the bridging N6 amine.

Reagents & Materials:

  • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq)

  • Formaldehyde solution (37% aq., 2.5 eq)

  • Sodium triacetoxyborohydride,

    
     (1.5 eq)
    
  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Preparation: Dissolve the starting tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate (10 mmol) in anhydrous DCE (40 mL) under an inert nitrogen atmosphere.

  • Iminium Formation: Add the 37% aqueous formaldehyde solution (25 mmol) dropwise at room temperature. Stir the biphasic mixture vigorously for 30 minutes. Causality: Pre-stirring allows for the complete formation of the intermediate iminium ion before the reducing agent is introduced, preventing the premature reduction of formaldehyde to methanol.

  • Reduction: Add

    
     (15 mmol) portion-wise over 15 minutes. Causality:
    
    
    
    is specifically chosen over
    
    
    or
    
    
    because its mild reducing power is highly selective for iminium ions in slightly acidic/neutral media (like DCE), minimizing side reactions and avoiding the toxicity associated with cyanoborohydrides.
  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor completion via TLC (DCM:MeOH 9:1, Ninhydrin stain).

  • Workup: Quench the reaction by slowly adding saturated aqueous

    
     (30 mL) until gas evolution ceases. Extract the aqueous layer with dichloromethane (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure to afford the intermediate tert-butyl 6-methyl-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate.
Protocol 2: Boc-Deprotection and Salt Formation

Objective: Removal of the N3-carbamate protecting group to yield the stable trifluoroacetate salt[3].

Reagents & Materials:

  • tert-Butyl 6-methyl-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate (Intermediate from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate (approx. 10 mmol) in anhydrous DCM (20 mL) and cool the flask to 0 °C using an ice-water bath.

  • Acid Addition: Add TFA (10 mL) dropwise over 10 minutes. Causality: The cleavage of the Boc group generates isobutylene gas and is mildly exothermic. Cooling the reaction prevents the thermal degradation of the strained bicyclic core and minimizes polymerization of the isobutylene byproduct.

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA, co-evaporate the resulting oil with toluene (

    
     mL).
    
  • Precipitation: Triturate the crude oil with ice-cold diethyl ether (30 mL). The product will precipitate as a white solid. Filter, wash with cold ether, and dry under high vacuum to yield 6-Methyl-3,6-diazabicyclo[3.1.1]heptane trifluoroacetate [3]. Causality: The trifluoroacetate anion significantly enhances the solubility of the compound in polar solvents while stabilizing the puckered conformation of the bicyclic architecture[3].

Physicochemical & Analytical Data

To ensure the integrity of the synthesized compound, researchers should validate the product against the established spectroscopic and stereochemical parameters summarized below[3].

Property / FeatureValue / Description
Molecular Formula (TFA Salt)

Molecular Weight (TFA Salt) 226.20 g/mol
Canonical SMILES (Base) CN1C2CC1CNC2
Stereochemistry Achiral, cis-fused ring system with a dihedral angle of 118° between the two nitrogen atoms[3].

H-NMR Highlights
Methyl group resonates at

2.3 ppm; bridgehead hydrogens appear as multiplet signals between

3.1–3.5 ppm[3].
IR Spectroscopy Strong absorption band at 1675 cm

, characteristic of the trifluoroacetate carbonyl stretching[3].

References

  • Walker, D. P., & Bedore, M. W. (2012). Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; Useful intermediates for the preparation of novel bridged bicyclic piperazines. Tetrahedron Letters, 53(47), 6332-6334. Retrieved from[Link]

  • Murineddu, G., Asproni, B., Pinna, G., Curzu, M. M., Dore, A., Pau, A., Deligia, F., & Pinna, G. A. (2012). Synthesis of Biologically Active Bridged Diazabicycloheptanes. Current Medicinal Chemistry, 19(31), 5342-5363. Retrieved from[Link]

  • Mistry, S. N., et al. (2025). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from[Link]

Sources

Application

Enantioselective synthesis of chiral 3,6-diazabicyclo[3.1.1]heptane derivatives

This Application Note provides a comprehensive guide to the synthesis and desymmetrization of 3,6-diazabicyclo[3.1.1]heptane derivatives. Executive Summary The 3,6-diazabicyclo[3.1.1]heptane scaffold is a bridged bicycli...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive guide to the synthesis and desymmetrization of 3,6-diazabicyclo[3.1.1]heptane derivatives.

Executive Summary

The 3,6-diazabicyclo[3.1.1]heptane scaffold is a bridged bicyclic diamine that serves as a rigid, conformationally constrained isostere of piperazine.[1] Its unique "V-shape" geometry and specific exit vector orientation make it a high-value pharmacophore in drug discovery, particularly for modulating binding affinity in GPCR ligands (e.g., opioid, nicotinic acetylcholine receptors).

Critical Stereochemical Insight: The unsubstituted 3,6-diazabicyclo[3.1.1]heptane core possesses a plane of symmetry (passing through C7 and the midpoint of the C2–C4 and C1–C5 bonds), rendering it achiral (meso) . Therefore, "enantioselective synthesis" in this context refers to two distinct strategies:

  • Desymmetrization: Differentiating the two equivalent nitrogen atoms (N3 and N6) to create non-symmetrical, potentially chiral derivatives.

  • De Novo Chiral Synthesis: Constructing the bicycle with carbon-skeleton substitutions (e.g., C1/C5-methyl) that break the meso symmetry, requiring enantioselective ring formation or resolution.

This guide details the Grygorenko-Enamine Protocol for the scalable synthesis of the meso-core, followed by strategies for desymmetrization and resolution.

Part 1: Synthetic Strategy & Mechanism

The most robust route to the 3,6-diazabicyclo[3.1.1]heptane core avoids the low-yielding cyclization of linear precursors. Instead, it utilizes a "double displacement" strategy on a pre-formed 4-membered ring (azetidine).

Core Synthesis Pathway
  • Starting Material: cis-1-Benzhydryl-azetidine-2,4-dicarboxylic acid (or its esters). The cis-stereochemistry is crucial to template the formation of the bridged system.

  • Reduction: Conversion to the cis-2,4-bis(hydroxymethyl)azetidine.

  • Activation: Conversion of hydroxyls to leaving groups (Mesylate/Tosylate).

  • Cyclization: Double nucleophilic substitution by a primary amine or sulfonamide (e.g., Benzylamine, Tosylamide) to form the second ring.

Desymmetrization Logic

Once the meso-diamine is formed, it must be desymmetrized to allow selective functionalization at N3 or N6.

  • N3 vs. N6 Reactivity: The N6 position (bridgehead nitrogen) is typically less sterically accessible and more nucleophilic than N3 (bridge nitrogen) depending on protecting group electronics.

  • Chirality Induction: Reaction with a chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid) allows for the separation of enantiomers if the derivative is chiral, or purification of the meso-form from chiral impurities.

Part 2: Detailed Experimental Protocols

Protocol A: Scalable Synthesis of the Meso-Core

Target:3-Benzyl-3,6-diazabicyclo[3.1.1]heptane (Protected Precursor)

Reagents:

  • cis-1-Benzhydrylazetidine-2,4-dicarboxylic acid (Commercial or synth. from glutaric acid)

  • LiAlH4 (Lithium Aluminum Hydride)

  • MsCl (Methanesulfonyl chloride)

  • Benzylamine (BnNH2)

  • Solvents: THF (anhydrous), DCM, Ethanol.

Step-by-Step Procedure:

  • Reduction to Diol:

    • Suspend cis-1-benzhydrylazetidine-2,4-dicarboxylic acid (10.0 g, 32 mmol) in anhydrous THF (100 mL) under N2.

    • Cool to 0°C. Carefully add LiAlH4 (2.4 g, 64 mmol) portion-wise (Exothermic!).

    • Reflux for 12 h.[2][3] Cool to 0°C. Quench via Fieser method (2.4 mL H2O, 2.4 mL 15% NaOH, 7.2 mL H2O).

    • Filter precipitate, dry filtrate over Na2SO4, and concentrate. Yield: ~85% of cis-2,4-bis(hydroxymethyl)-1-benzhydrylazetidine.

  • Activation (Mesylation):

    • Dissolve the diol (8.0 g) in DCM (80 mL) with Et3N (3.0 equiv).

    • Cool to -10°C. Add MsCl (2.2 equiv) dropwise.

    • Stir 1 h. Wash with NaHCO3, brine, dry and concentrate. Use immediately (unstable).

  • Cyclization (Ring Closure):

    • Dissolve the crude bismesylate in Ethanol (100 mL).

    • Add Benzylamine (3.0 equiv) to act as both nucleophile and base.

    • Critical Parameter: Heat to reflux (80°C) for 16–24 h. The high temperature is required to overcome ring strain energy.

    • Concentrate solvent. Resuspend in 1N NaOH/DCM. Extract organic phase.

    • Purification: Flash chromatography (SiO2, DCM/MeOH/NH3 95:5:1).

    • Product: 3-Benzyl-6-benzhydryl-3,6-diazabicyclo[3.1.1]heptane.

  • Orthogonal Deprotection (Desymmetrization Setup):

    • Selective N6-Deprotection: Hydrogenolysis (H2, Pd(OH)2/C, MeOH) removes the benzhydryl and benzyl groups. To selectively remove one, control catalyst loading or use N-Boc protection strategies initially.

    • Standard Route: Full deprotection to the diamine dihydrochloride, followed by controlled mono-protection.

Protocol B: Desymmetrization & Resolution

Target:Separation of Chiral C-Substituted Derivatives (if applicable) or Purification.

If C-substituted analogs are synthesized (e.g., 2-methyl), they exist as racemates.

  • Salt Formation: Dissolve racemic 3,6-diazabicyclo[3.1.1]heptane derivative (1.0 g) in hot Ethanol (10 mL).

  • Resolving Agent: Add Dibenzoyl-L-tartaric acid (1.0 equiv).

  • Crystallization: Allow to cool slowly to RT, then 4°C overnight.

  • Filtration: Collect crystals (typically one diastereomeric salt precipitates).

  • Free Basing: Treat salt with 1M NaOH and extract with DCM to recover the enantiomerically enriched amine.

  • Analysis: Verify ee% using Chiral HPLC (Chiralpak AD-H, Hexane/IPA/DEA).

Part 3: Visualization & Data

Pathway Diagram: Synthesis & Desymmetrization

Diazabicyclo_Synthesis Start cis-Azetidine-2,4-dicarboxylate Diol cis-2,4-Bis(hydroxymethyl) azetidine Start->Diol LiAlH4, THF Reductive Opening Activated Bis-Mesylate Intermediate Diol->Activated MsCl, Et3N Activation Cyclized 3,6-Diazabicyclo[3.1.1]heptane (Meso Core) Activated->Cyclized R-NH2 (Benzylamine) Double Cyclization Desym Desymmetrization (Mono-N-Protection) Cyclized->Desym 1. H2/Pd (Deprotect) 2. Boc2O (0.9 eq) Chiral Chiral Derivative (e.g., Amide Coupling) Desym->Chiral Chiral Acid/Coupling (Enantioselective)

Caption: Synthetic pathway from azetidine precursor to desymmetrized 3,6-diazabicyclo[3.1.1]heptane.

Substrate Scope & Yield Data
Substrate (R-NH2)Reaction Cond.Yield (Cyclization)Notes
Benzylamine EtOH, Reflux, 16h65-75%Standard protecting group strategy.
Tosylamide DMF, K2CO3, 80°C50-60%Direct sulfonamide synthesis.
4-Methoxybenzylamine EtOH, Reflux, 18h68%Acid-labile protecting group (PMB).
(S)-α-Methylbenzylamine EtOH, Reflux, 24h45%Chiral Auxiliary Route. Yields diastereomers.

Part 4: References

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry. Link

  • Loriga, G., et al. (2006).[3] Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorganic & Medicinal Chemistry. Link[4]

  • Deligia, F., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry. Link

  • Enamine Ltd. (2023).[5][6] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie Int. Ed. Link

Sources

Method

Scale-up synthesis of N-protected 3,6-diazabicyclo[3.1.1]heptanes

Application Note: Scale-Up Synthesis and Process Optimization of N-Protected 3,6-Diazabicyclo[3.1.1]heptanes In modern medicinal chemistry, the transition from flat, sp²-rich aromatic rings to sp³-rich three-dimensional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of N-Protected 3,6-Diazabicyclo[3.1.1]heptanes

In modern medicinal chemistry, the transition from flat, sp²-rich aromatic rings to sp³-rich three-dimensional scaffolds is a proven strategy to improve the physicochemical and pharmacokinetic profiles of drug candidates. The 3,6-diazabicyclo[3.1.1]heptane (3,6-DBH) core has emerged as a highly prized, conformationally restricted bioisostere of piperazine[1].

Unlike piperazine, which is highly flexible and planar, the [3.1.1] bicyclic framework introduces significant steric bulk and a rigid geometry while remaining achiral[2]. This structural modification disrupts molecular planarity, leading to enhanced aqueous solubility, reduced plasma protein binding (PPB), and improved metabolic stability against N-oxidation[3]. Consequently, 3,6-DBH derivatives are heavily utilized in the development of novel ligands for opioid receptors[1], neuronal nicotinic acetylcholine receptors (nAChRs)[4][5], and advanced kinase inhibitors targeting autoimmune diseases and oncology[6].

Mechanistic Insights & Synthetic Causality

The primary challenge in the scale-up synthesis of 3,6-diazabicyclo[3.1.1]heptanes lies in the inherent ring strain of the[3.1.1] system[6]. Standard cyclization methods that work for unstrained rings often fail here, leading to competitive intermolecular oligomerization or retro-reactions rather than the desired intramolecular bridge formation.

To overcome this, industrial scale-up relies on a modular assembly approach utilizing pseudo-high dilution conditions . By slowly feeding the linear precursor into a reactor containing the cyclization catalyst/base, the steady-state concentration of the reactive intermediate remains exceptionally low. This kinetic control heavily favors the unimolecular intramolecular cyclization over bimolecular polymerization. Furthermore, the use of a tert-butyloxycarbonyl (Boc) protecting group at the N6 position (yielding tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate) is strategically chosen: it provides sufficient steric hindrance to prevent side reactions during cyclization and remains highly stable during the subsequent basic aqueous workup required to neutralize the reaction mass[2].

Quantitative Bioisosteric Comparison

The following table summarizes the physicochemical advantages achieved when replacing a standard piperazine ring with a 3,6-diazabicyclo[3.1.1]heptane core in a generic lead scaffold.

Property / AttributePiperazine Core3,6-Diazabicyclo[3.1.1]heptane CoreImpact on Drug Design & CMC
Planarity (Fsp³ fraction) LowHighDisrupts crystal packing; significantly improves aqueous solubility.
Chirality AchiralAchiralSimplifies scale-up; avoids the need for chiral resolution or asymmetric synthesis[2].
Lipophilicity (cLogP) BaselineSimilar to baselineMaintains passive membrane permeability and CNS penetration[5].
Metabolic Stability Susceptible to N-oxidationSterically hinderedExtends in vivo half-life and reduces toxic metabolite formation[5].

Scale-Up Protocol: Synthesis of tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Note: This protocol describes a self-validating, generalized continuous-feed cyclization process optimized for kilogram-scale production.

Step 1: Reactor Preparation and Inerting
  • Action: Charge a 50 L glass-lined jacketed reactor with the selected cyclization base (e.g., highly pure

    
    , 3.0 equivalents) and anhydrous solvent (e.g., acetonitrile, 15 L).
    
  • Causality: The [3.1.1] bridge formation is highly sensitive to moisture, which can hydrolyze electrophilic intermediates.

  • Validation: Flush the reactor with nitrogen (

    
    ) for 30 minutes. Verify moisture content via Karl Fischer titration (Target: 
    
    
    
    water).
Step 2: Pseudo-High Dilution Cyclization
  • Action: Heat the reactor to 80°C. Prepare a solution of the linear N-Boc-protected precursor (1.0 kg) in anhydrous acetonitrile (10 L).

  • Action: Using a calibrated dosing pump, feed the precursor solution into the reactor over a strict 8-hour period.

  • Causality: The slow addition rate is the critical quality attribute (CQA) here. It ensures that the highly strained intramolecular cyclization outpaces intermolecular oligomerization[6].

  • Validation (PAT): Utilize in-line Fourier Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the precursor's reactive functional group stretching frequency. Do not proceed to quenching until the PAT signal indicates

    
     conversion.
    
Step 3: Quenching and Phase Separation
  • Action: Cool the reaction mass to 5°C. Slowly add 10 L of a pre-cooled 5% aqueous

    
     solution.
    
  • Causality: A mild basic quench neutralizes acidic byproducts without risking the cleavage of the acid-sensitive N-Boc protecting group.

  • Action: Extract the aqueous layer with ethyl acetate (

    
     L). Combine the organic phases and wash with brine (5 L).
    
  • Validation: Check the pH of the final aqueous wash. It must be between 7.5 and 8.5 to ensure complete neutralization.

Step 4: Controlled Anti-Solvent Crystallization
  • Action: Concentrate the organic phase under reduced pressure (45°C, 100 mbar) to approximately 3 L.

  • Action: Heat the concentrate to 60°C and slowly add heptane (anti-solvent, 6 L) over 2 hours while maintaining agitation at 150 RPM.

  • Causality: The gradual addition of heptane reduces the solubility of the N-Boc-3,6-DBH product, promoting controlled nucleation and preventing the trapping of oligomeric impurities within the crystal lattice.

  • Action: Cool to 0°C, age for 4 hours, and isolate via filtration. Dry under vacuum at 45°C.

Process Visualization

G Start Precursor Feed Reactor Cyclization Reactor (Pseudo-High Dilution) Start->Reactor Slow addition PAT In-line FTIR (Reaction Monitoring) Reactor->PAT Feedback loop Quench Mild Basic Quench Reactor->Quench Conversion >98% Crystallization Anti-Solvent Crystallization Quench->Crystallization Product N-Boc-3,6-DBH Isolation Crystallization->Product

Scale-up workflow for N-Boc-3,6-diazabicyclo[3.1.1]heptane synthesis with PAT integration.

References

1.[1] Loriga, G., et al. "Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors." Bioorganic & Medicinal Chemistry, 14(3), 676-691 (2006). 1 2.[4] Murineddu, G., et al. "Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors." Bioorganic & Medicinal Chemistry Letters, 18(23), 6147-6150 (2008). 4 3.[5] Strachan, J. P., et al. "Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs)." European Journal of Medicinal Chemistry, 86, 60-74 (2014). 5 4.[2] Loriga, G., et al. "Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; Useful intermediates for the preparation of novel bridged bicyclic piperazines." ResearchGate (2006). 2 5.[3] Makarov, V., et al. "Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties." PMC (NIH).3 6.[6] "Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release." ResearchGate (2026). 6

Sources

Application

Application Note: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane as a Highly Selective Ligand Scaffold for α4β2 Nicotinic Acetylcholine Receptors

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Validated Protocol Guide Executive Summary & Target Rationale The development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Note & Validated Protocol Guide

Executive Summary & Target Rationale

The development of subtype-selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs) is a critical frontier in neuropharmacology, with profound implications for treating cognitive dysfunctions, nicotine addiction, and neurodegenerative diseases. Among the diverse nAChR subtypes, the α4β2 heteropentamer is the predominant high-affinity target in the mammalian brain.

The compound 6-Methyl-3,6-diazabicyclo[3.1.1]heptane and its functionalized derivatives represent a breakthrough in nAChR ligand design. The defining feature of this scaffold is its bridged bicyclic core. The methyl group at position 6 introduces highly specific steric bulk, while computational and crystallographic models reveal a puckered conformation that optimizes intramolecular hydrogen bonding. This architecture enforces a rigid, cis-fused ring system with a dihedral angle of 118° between the two nitrogen atoms, perfectly aligning the basic amine with the orthosteric binding pocket of the α4β2 receptor[1]. This structural pre-organization minimizes entropic penalty upon binding, resulting in picomolar to sub-nanomolar affinities and extreme selectivity over the off-target α7 subtype[2][3].

Mechanistic Pathway of Receptor Activation

Ligands based on the 3,6-diazabicyclo[3.1.1]heptane core act as potent partial or full agonists at the α4β2 nAChR. Upon binding to the interface between the α4 and β2 subunits, the ligand stabilizes the open conformation of the central ion pore. This triggers a rapid influx of Na⁺ and Ca²⁺, leading to localized membrane depolarization. In striatal and mesolimbic pathways, this depolarization activates voltage-gated calcium channels (VGCCs), culminating in the vesicular exocytosis of neurotransmitters such as dopamine[4].

G LIG 6-Methyl-3,6-diazabicyclo [3.1.1]heptane REC α4β2 nAChR (Orthosteric Site) LIG->REC High Affinity Binding ION Na+/Ca2+ Influx (Channel Opening) REC->ION Partial/Full Agonism DEP Membrane Depolarization ION->DEP REL Dopamine Release (Striatal Synaptosomes) DEP->REL Vesicular Exocytosis

Mechanism of α4β2 nAChR activation and subsequent dopamine release by the bicyclic ligand.

Quantitative Affinity Profiling

The strategic incorporation of the 3,6-diazabicyclo[3.1.1]heptane scaffold yields remarkable pharmacodynamic profiles. The table below summarizes the binding affinities (


) of key derivatives, demonstrating the profound selectivity for α4β2 over the α7 subtype, which is crucial for minimizing off-target neurotoxicity and autonomic side effects[5][6].
Ligand / DerivativeTarget nAChRBinding Affinity (

)
Selectivity Ratio (α7 / α4β2)Reference Source
5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide α4β20.010 nM (10 pM)> 5,000,000Unimi SAR Studies[5]
3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane α4β20.023 - 0.056 nM1,295PubMed / BMCL[3]
3-(anilino)pyridine derivatives (General) α4β20.0225 - 2.06 nM> 10,000PubMed / EJMC[6]
Reference: (-)-Epibatidine α4β2~0.04 nM~100Standard Control

Validated Experimental Protocols

To accurately quantify the binding affinity of 6-methyl-3,6-diazabicyclo[3.1.1]heptane derivatives, a robust, self-validating radioligand displacement assay is required. The following protocol is engineered to eliminate false positives and ensure high-fidelity data.

Radioligand Binding Assay Workflow

Workflow M1 1. Membrane Preparation (Rat Cortical Tissue) M2 2. Radioligand Incubation ([3H]-Epibatidine + Ligand) M1->M2 M3 3. Rapid Filtration (GF/B Glass Fiber) M2->M3 M4 4. Wash Step (Ice-Cold Buffer) M3->M4 M5 5. Scintillation Counting (Radioactivity Measurement) M4->M5 M6 6. Data Validation (NSB Subtraction) M5->M6

Self-validating radioligand binding assay workflow for nAChR affinity determination.

Step-by-Step Methodology & Causality

Step 1: Tissue Preparation

  • Action: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Causality & Experience: Rat cortex is utilized because it natively expresses a high density of physiological α4β2 nAChRs, providing a more accurate pharmacological environment than recombinant cell lines. The repeated wash/centrifugation steps remove endogenous acetylcholine that would otherwise compete with the radioligand and artificially lower the apparent affinity of your test compound.

Step 2: Assay Incubation (Self-Validating Setup)

  • Action: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]-Epibatidine, and varying concentrations of the 6-methyl-3,6-diazabicyclo[3.1.1]heptane ligand (10⁻¹² to 10⁻⁵ M).

  • Self-Validation Control: Dedicate at least 3 wells to contain 10 µM (-)-nicotine or unlabeled epibatidine to define Non-Specific Binding (NSB). Dedicate another 3 wells with vehicle only to define Total Binding (TB).

  • Causality & Experience: [³H]-Epibatidine is chosen for its exceptional sub-nanomolar affinity to α4β2. The inclusion of a saturating concentration of unlabeled nicotine ensures that any radioactivity measured in the NSB wells is strictly due to the radioligand getting trapped in the lipid bilayer or plastic, not bound to the receptor. Specific binding is strictly calculated as TB - NSB.

Step 3: Rapid Filtration & Washing

  • Action: Terminate the reaction after 2 hours of room-temperature incubation by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Wash filters 3 times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

  • Causality & Experience:

    • Why PEI? Glass fiber filters carry a negative charge that non-specifically binds the positively charged radioligand. PEI neutralizes this charge, dramatically reducing background noise and improving the signal-to-noise ratio.

    • Why Ice-Cold Buffer? The low temperature kinetically freezes the receptor-ligand complex. It drastically reduces the dissociation rate (

      
      ) of the bound radioligand during the washing phase, preventing the loss of specific signal.
      

Step 4: Scintillation Counting & Analysis

  • Action: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count for 1 minute per vial in a liquid scintillation counter.

  • Causality & Experience: The cocktail converts the low-energy beta emissions of Tritium (³H) into measurable photons. Ensure the filters are fully saturated and translucent in the cocktail to avoid optical quenching, which would lead to under-reporting of raw CPM (Counts Per Minute).

Data Analysis & Quality Control

To ensure the trustworthiness of the generated data, the raw CPM values must be converted to specific binding percentages.

  • Calculate Specific Binding:

    
    .
    
  • Determine

    
    :  Plot the log concentration of the 6-methyl-3,6-diazabicyclo[3.1.1]heptane ligand against the percentage of specific binding. Fit the data using a non-linear regression model (e.g., one-site competition curve).
    
  • Calculate

    
     (Cheng-Prusoff Equation): 
    
    
    
    
    Note: The
    
    
    of [³H]-Epibatidine for the specific membrane batch must be determined prior via a saturation binding assay. A reliable assay should yield a Hill slope (
    
    
    ) close to -1.0; significant deviations suggest cooperative binding or multiple binding sites, which requires assay optimization.

References

  • Chemical Structure and Molecular Characteristics of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane. Vulcanchem.
  • Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry (PubMed).
  • Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters (PubMed).
  • Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. AIR Università degli Studi di Milano.
  • TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology.

Sources

Method

Application Notes and Protocols: 3,6-Diazabicyclo[3.1.1]heptane Derivatives as Novel Opioid Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals Abstract The quest for potent and safer analgesics has driven the exploration of novel chemical scaffolds that interact with opioid receptors. Among these,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for potent and safer analgesics has driven the exploration of novel chemical scaffolds that interact with opioid receptors. Among these, the rigid 3,6-diazabicyclo[3.1.1]heptane core has emerged as a promising framework for the design of a new generation of opioid receptor ligands. This document provides a comprehensive guide for researchers interested in the synthesis, in vitro characterization, and in vivo evaluation of these compounds. It details step-by-step protocols for key assays, explains the rationale behind experimental choices, and offers insights into data interpretation, thereby providing a self-validating system for the investigation of these novel ligands. The overarching goal is to equip scientists with the necessary tools to explore the therapeutic potential of 3,6-diazabicyclo[3.1.1]heptane derivatives as next-generation analgesics with improved side-effect profiles.

Introduction: The Rationale for 3,6-Diazabicyclo[3.1.1]heptane Scaffolds in Opioid Research

The global opioid crisis has underscored the urgent need for new analgesics that retain the potent pain-relieving properties of classical opioids but with a reduced liability for addiction, respiratory depression, and other debilitating side effects.[1] A key strategy in achieving this goal is the development of ligands with novel chemical structures that can fine-tune opioid receptor signaling, potentially through biased agonism or by interacting with multiple targets.[2][3]

The 3,6-diazabicyclo[3.1.1]heptane scaffold offers a conformationally constrained piperazine isostere that can be strategically functionalized to achieve high affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).[4][5] Its rigid bicyclic structure provides a fixed orientation for substituents, enabling a more precise exploration of the structure-activity relationships (SAR) that govern receptor binding and functional activity.[6] Published research has demonstrated that derivatives of this scaffold can exhibit high affinity for the μ-opioid receptor, with some compounds showing promising selectivity over the δ and κ subtypes.[4][7] This selectivity is a critical attribute in the design of analgesics with a reduced side-effect profile.

This guide will provide detailed methodologies for the synthesis and pharmacological evaluation of these compelling compounds, empowering researchers to contribute to the development of safer and more effective pain therapeutics.

Synthesis of 3,6-Diazabicyclo[3.1.1]heptane Derivatives

The synthesis of asymmetrically substituted 3,6-diazabicyclo[3.1.1]heptane derivatives is a key step in exploring their potential as opioid receptor ligands. The following protocol is a generalizable multistep sequence that allows for the introduction of diverse functionalities at the N3 and N6 positions of the bicyclic core.

General Synthetic Workflow

The synthesis typically begins with commercially available starting materials and involves the formation of the bicyclic core, followed by selective protection and deprotection steps to allow for the sequential introduction of different substituents.

Synthetic Workflow A Starting Materials B Formation of Bicyclic Core A->B C Selective N-Protection B->C D N-Alkylation/Acylation (Position 1) C->D E Deprotection D->E F N-Alkylation/Acylation (Position 2) E->F G Final Compound F->G

Caption: General synthetic workflow for 3,6-diazabicyclo[3.1.1]heptane derivatives.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis of N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanes, a class of potent μ-opioid receptor ligands.[4][7]

Materials and Reagents:

  • Appropriate starting materials for the bicyclic core synthesis

  • Protecting group reagents (e.g., Boc-anhydride)

  • Arylpropenyl halides or mesylates

  • Propionyl chloride or propionic anhydride

  • Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile)

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Deprotection reagents (e.g., Trifluoroacetic acid (TFA))

  • Reagents for purification (e.g., Silica gel for column chromatography)

Procedure:

  • Synthesis of the 3,6-Diazabicyclo[3.1.1]heptane Core: The bicyclic core can be synthesized from readily available starting materials following established literature procedures.[8]

  • Monoprotection of the Bicyclic Core: Selectively protect one of the nitrogen atoms of the 3,6-diazabicyclo[3.1.1]heptane core with a suitable protecting group (e.g., Boc group) to allow for sequential functionalization.

  • Introduction of the First Substituent (e.g., Arylpropenyl Group): React the monoprotected bicyclic core with an appropriate arylpropenyl halide or mesylate in the presence of a base to introduce the first substituent at the unprotected nitrogen.

  • Deprotection: Remove the protecting group from the second nitrogen atom using appropriate deprotection conditions (e.g., TFA for a Boc group).

  • Introduction of the Second Substituent (e.g., Propionyl Group): Acylate the newly deprotected nitrogen with propionyl chloride or propionic anhydride in the presence of a base to yield the final N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptane derivative.

  • Purification: Purify the final compound using column chromatography on silica gel to obtain the desired product with high purity. Characterize the compound using standard analytical techniques (NMR, Mass Spectrometry, HPLC).

In Vitro Characterization: Unveiling Receptor Interactions

The initial pharmacological evaluation of newly synthesized compounds involves determining their binding affinity and functional activity at the μ, δ, and κ opioid receptors.

In Vitro Testing Workflow

In Vitro Workflow A Synthesized Compound B Radioligand Binding Assay (μ, δ, κ receptors) A->B C GTPγS Binding Assay (Functional Agonism) A->C D cAMP Accumulation Assay (Functional Agonism/Antagonism) A->D E Data Analysis (Ki, EC50, Emax) B->E C->E D->E F SAR Analysis E->F

Caption: Workflow for the in vitro characterization of opioid receptor ligands.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific receptor.[2] The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human μ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand ([³H]DAMGO for μ, [³H]Naltrindole for δ, or [³H]U-69,593 for κ), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assays

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-proteins coupled to the opioid receptors.[9] Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit, and the non-hydrolyzable analog [³⁵S]GTPγS is used to quantify this activation.

Protocol:

  • Membrane and Reagent Preparation: Use the same membrane preparations as for the binding assays. Prepare an assay buffer containing GDP.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

  • Filtration and Counting: Terminate the reaction by rapid filtration and measure the bound radioactivity as described for the radioligand binding assay.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) values.

cAMP Accumulation Assays

Opioid receptors are Gi/o-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]

Protocol:

  • Cell Culture: Culture cells stably expressing the opioid receptor of interest.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Compound Treatment: Add varying concentrations of the test compound to the cells.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. For agonists, this will be an inhibitory curve. Determine the EC₅₀ and Eₘₐₓ values.

Data Presentation

Summarize the in vitro data in a clear and concise table to facilitate comparison between different compounds and with reference standards.

Compoundμ-OR Ki (nM)δ-OR Ki (nM)κ-OR Ki (nM)μ-OR EC₅₀ (nM) (GTPγS)μ-OR Eₘₐₓ (%) (GTPγS)μ-OR EC₅₀ (nM) (cAMP)μ-OR Eₘₐₓ (%) (cAMP)
Example Compound 1 5.2>1000>100015.89525.192
Example Compound 2 10.5500>100032.48845.685
Morphine 2.52505010.210018.9100
DAMGO 1.8>10000>100005.61008.3100

In Vivo Evaluation: Assessing Analgesic Efficacy and Side Effects

Promising candidates from in vitro screening should be advanced to in vivo models to assess their analgesic efficacy and potential side effects.

In Vivo Experimental Workflow

In Vivo Workflow A Lead Compound B Analgesia Models (Hot-Plate, Tail-Flick) A->B C Side Effect Assessment (Respiratory Depression, Sedation) A->C D Dose-Response Studies B->D C->D E Pharmacokinetic Analysis D->E F Therapeutic Index Determination E->F

Caption: Workflow for the in vivo evaluation of opioid receptor ligands.

Analgesic Assays

Hot-Plate Test: This test measures the latency of a thermal pain response in rodents.[3][4][5][12]

Protocol:

  • Apparatus: Use a hot-plate apparatus maintained at a constant temperature (e.g., 55°C).

  • Animal Acclimation: Acclimate the animals (mice or rats) to the testing room.

  • Baseline Measurement: Determine the baseline latency for each animal to show a pain response (e.g., paw licking, jumping).

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal or subcutaneous injection).

  • Post-Treatment Measurement: At various time points after administration, place the animal on the hot plate and record the latency to the pain response. A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect.

Tail-Flick Test: This test measures the latency of a spinal reflex to a thermal stimulus applied to the tail.[6][7][13][14][15]

Protocol:

  • Apparatus: Use a tail-flick analgesiometer that applies a focused beam of heat to the animal's tail.

  • Animal Restraint and Acclimation: Gently restrain the animal and allow it to acclimate.

  • Baseline Measurement: Determine the baseline latency for the tail-flick reflex.

  • Compound Administration: Administer the test compound.

  • Post-Treatment Measurement: At various time points, measure the tail-flick latency. A cut-off time is essential to prevent burns.

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) to quantify the analgesic response.

Assessment of Side Effects

Respiratory Depression: This is a critical side effect of opioid analgesics.[16][17][18]

Protocol:

  • Apparatus: Use a whole-body plethysmography system to monitor respiratory parameters (respiratory rate, tidal volume).

  • Animal Acclimation: Acclimate the animal to the plethysmography chamber.

  • Baseline Measurement: Record baseline respiratory parameters.

  • Compound Administration: Administer the test compound.

  • Post-Treatment Measurement: Continuously monitor and record respiratory parameters for a set period.

  • Data Analysis: Compare the post-treatment respiratory parameters to baseline to identify any significant depression.

Sedation: Sedation can be assessed using various behavioral tests.[19]

Protocol:

  • Locomotor Activity: Place the animal in an open-field arena and use an automated system to track its movement (distance traveled, rearing frequency) after compound administration. A significant decrease in activity indicates sedation.

  • Righting Reflex: Place the animal on its back and observe its ability to right itself. A delayed or absent righting reflex suggests sedation.

Conclusion and Future Directions

The 3,6-diazabicyclo[3.1.1]heptane scaffold represents a valuable platform for the discovery of novel opioid receptor ligands with the potential for improved therapeutic profiles. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By systematically applying these methodologies, researchers can elucidate the structure-activity relationships governing the interaction of these ligands with opioid receptors and identify promising candidates for further development as next-generation analgesics. Future research should focus on optimizing the selectivity and functional properties of these derivatives to dissociate the desired analgesic effects from the unwanted side effects that plague current opioid therapies.

References

  • Loriga, G., Manca, I., Murineddu, G., Chelucci, G., Villa, S., Gessi, S., ... & Pinna, G. A. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorganic & medicinal chemistry, 14(3), 676-691. [Link]

  • Loriga, G., Manca, I., Murineddu, G., Chelucci, G., Villa, S., Gessi, S., ... & Pinna, G. A. (2006). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. Bioorganic & Medicinal Chemistry, 14(3), 676-691. [Link]

  • Lazzari, P., Manca, I., Murineddu, G., Chelucci, G., Gessa, G. L., & Pinna, G. A. (2015). Novel diazabicycloalkane delta opioid agonists. Bioorganic & medicinal chemistry, 23(17), 5709-5717. [Link]

  • Zádor, F., Zádoriné Fábián, K., & Wollemann, M. (2021). Bifunctional μ opioid and σ1 receptor ligands as novel analgesics with reduced side effects. European Journal of Pharmacology, 913, 174627. [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

  • Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods used to evaluate pain behaviors in rodents. Frontiers in molecular neuroscience, 10, 284. [Link]

  • Montandon, G., & Horner, R. L. (2019). Multi-level regulation of opioid-induced respiratory depression. Journal of Physiology, 597(10), 2635-2648. [Link]

  • Seltzman, H. H., Wyrick, C. D., & Carroll, F. I. (2010). Practical synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate; a novel morpholine-based building block. Tetrahedron letters, 51(33), 4437-4439. [Link]

  • Lahsen, J., Schmidhammer, H., & Rode, B. M. (2001). Structure-activity relationship study of nonpeptide d-opioid receptor ligands. Helvetica Chimica Acta, 84(11), 3245-3256. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • RJPTSimLab. (n.d.). Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. Retrieved from [Link]

  • Kumar, A., Singh, N., & Kumar, D. (2013). Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. Indian journal of pharmacology, 45(4), 363. [Link]

  • protocols.io. (2019). Tail Flick V.1. [Link]

  • Traynor, J. R. (2018). Structure–activity relationships of opioid ligands. Figshare. [Link]

  • Hilaris Publisher. (2024). Advances in Non-opioid Analgesics: A Comprehensive Review. [Link]

  • ResearchGate. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

  • Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Retrieved from [Link]

  • Springer Protocols. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Retrieved from [Link]

  • Pasternak, G. W. (2022). Analgesic Opioid Ligand Discovery Based on Nonmorphinan Scaffolds Derived from Natural Sources. Journal of Medicinal Chemistry, 65(3), 1957-1972. [Link]

  • eLife. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. [Link]

  • MDPI. (2025). Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review. [Link]

  • PMC. (2025). Suzetrigine as a Novel Non-opioid Analgesic Drug in Pain Management: A Review of Clinical Evidence and Therapeutic Perspectives. [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual. [Link]

  • American Physiological Society. (2019). Opioid-induced respiratory depression: clinical aspects and pathophysiology of the respiratory network effects. [Link]

  • HPC Consultation Services. (2019). Sedation precedes opioid-induced respiratory depression. [Link]

  • Scholars@Duke. (n.d.). Structural basis for μ-opioid receptor binding and activation. Retrieved from [Link]

  • The Open Anesthesia Journal. (2011). Respiratory Effects of Opioids in Perioperative Medicine. [Link]

  • Anesthesia Patient Safety Foundation. (n.d.). Monitoring for Opioid-Induced Respiratory Depression. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Semantic Scholar. (2018). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. [Link]

  • MDPI. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. [Link]

  • MDPI. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. [Link]

  • PLOS One. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. [Link]

  • Eurofins DiscoverX. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. [Link]

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Application

Application of the 3,6-Diazabicyclo[3.1.1]heptane Scaffold in Asymmetric Catalysis: Design Principles and Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract Chiral diamines are a cornerstone of modern asymmetric synthesis, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Chiral diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands in metal-catalyzed reactions and as powerful organocatalysts.[1][2] This guide explores the potential application of the rigid 6-Methyl-3,6-diazabicyclo[3.1.1]heptane scaffold in this field. While the parent molecule is achiral, its constrained bicyclic framework presents a unique and promising platform for the design of novel chiral ligands.[3] We will dissect the principles of transforming this achiral scaffold into a potent chiral catalyst, propose its application in key asymmetric transformations, and provide detailed, field-proven protocols that serve as a blueprint for its experimental validation.

Introduction: The Promise of a Constrained Diamine Scaffold

The efficacy of a chiral ligand in asymmetric catalysis is profoundly influenced by its structural properties. Ligands based on C₂-symmetric backbones, such as 1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN), have become "privileged" scaffolds because their well-defined coordination geometry and steric environment enable high levels of enantiocontrol.[2]

The 3,6-diazabicyclo[3.1.1]heptane system offers a distinct structural advantage: conformational rigidity. Unlike more flexible diamines, this bicyclic framework locks the relative orientation of the two nitrogen atoms, potentially leading to a more organized and predictable transition state during a catalytic cycle. The specific compound, 6-Methyl-3,6-diazabicyclo[3.1.1]heptane, is itself achiral.[3] Therefore, to unlock its potential in asymmetric catalysis, chiral centers must be introduced into its framework. This can be envisioned through several synthetic strategies, such as the substitution at the carbon bridge (C2, C4) or bridgehead (C1, C5) positions, drawing inspiration from methods developed for related bicyclic systems.[4][5]

This document serves as a forward-looking guide for researchers aiming to develop and apply novel chiral catalysts based on this promising scaffold.

Ligand Design and Proposed Catalytic Applications

The transformation of the achiral 3,6-diazabicyclo[3.1.1]heptane core into a chiral ligand is the critical first step. The primary design principle involves creating C₂-symmetric or unsymmetric derivatives with defined stereochemistry.

Caption: Conceptual workflow from achiral scaffold to active catalyst.

Based on the extensive precedent of other chiral diamines, we propose two primary applications for these novel ligands:

  • Asymmetric Transfer Hydrogenation (ATH) of Ketones: In coordination with ruthenium(II), N-functionalized chiral diamines are exceptionally effective for the reduction of prochiral ketones to chiral alcohols.[6] A chiral 3,6-diazabicyclo[3.1.1]heptane ligand, particularly one bearing an N-tosyl or similar group, is expected to form a highly active and selective catalyst. The rigid backbone could enforce a well-defined transition state, leading to superior enantioselectivity.

  • Organocatalytic Michael Additions: Chiral diamines can be derivatized into bifunctional organocatalysts, such as thioureas, which activate both the nucleophile and electrophile through hydrogen bonding.[2] A thiourea-derivatized chiral diazabicyclo[3.1.1]heptane could catalyze the conjugate addition of ketones or aldehydes to nitroolefins, a crucial C-C bond-forming reaction.

Experimental Protocols

The following protocols are presented as robust starting points for screening newly synthesized chiral ligands based on the 3,6-diazabicyclo[3.1.1]heptane scaffold. They utilize well-established conditions for analogous reactions, providing a reliable benchmark for performance evaluation.

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the reduction of a model ketone, acetophenone, to 1-phenylethanol. The causality for using a formic acid/triethylamine (HCOOH/NEt₃) azeotrope is that it serves as an efficient and convenient source of hydride for the catalytic cycle, regenerating the active ruthenium-hydride species.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • Chiral N-Tosylated 3,6-diazabicyclo[3.1.1]heptane Ligand

  • Acetophenone (Substrate)

  • Formic Acid/Triethylamine azeotropic mixture (5:2 molar ratio) (Hydride Source)

  • Anhydrous Isopropanol (Solvent)

  • Sodium Bicarbonate (Sat. aq. solution for quench)

  • Magnesium Sulfate (Drying agent)

  • Ethyl Acetate (Extraction solvent)

Procedure:

  • Catalyst Pre-formation: In a nitrogen-purged Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diamine ligand (2.2 mol%) in anhydrous isopropanol (0.1 M relative to substrate).

  • Stir the resulting orange solution at 80°C for 20 minutes to ensure the formation of the active catalyst complex.

  • Reaction Initiation: Cool the solution to room temperature. Add acetophenone (1.0 equiv).

  • Add the HCOOH/NEt₃ azeotrope (2.0 equiv) dropwise to the stirring solution.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate). Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol using chiral HPLC or GC.

Caption: Experimental workflow for Asymmetric Transfer Hydrogenation.

Protocol 2: Organocatalytic Asymmetric Michael Addition

This protocol outlines the addition of cyclohexanone to trans-β-nitrostyrene, catalyzed by a bifunctional thiourea derived from the chiral diamine scaffold. The thiourea moiety is crucial as it activates the nitroalkene via hydrogen bonding, while the secondary amine of the diamine activates the ketone by forming a nucleophilic enamine intermediate.

Materials:

  • Chiral 3,6-diazabicyclo[3.1.1]heptane-thiourea derivative (Organocatalyst, 5 mol%)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Cyclohexanone (Michael Donor, 2.0 equiv)

  • Toluene (Solvent)

  • Saturated aqueous NH₄Cl (for quench)

  • Brine

  • Magnesium Sulfate (Drying agent)

  • Ethyl Acetate (Extraction solvent)

Procedure:

  • Reaction Setup: To a vial, add the chiral thiourea catalyst (5 mol%), trans-β-nitrostyrene (1.0 equiv), and toluene (0.5 M).

  • Stir the mixture at room temperature for 10 minutes.

  • Reaction Initiation: Add cyclohexanone (2.0 equiv) to the vial.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (typically 24-48 hours).

  • Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the product by flash column chromatography to isolate the Michael adduct. Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.

Data Presentation and Benchmarking

When evaluating a new chiral ligand, performance should be compared against established catalysts under identical conditions. The following table provides benchmark data for the reactions described using well-known ligands, setting a target for any new chiral 3,6-diazabicyclo[3.1.1]heptane derivative.

Reaction TypeCatalyst SystemSubstrateYield (%)ee (%)Reference
Asymmetric Transfer Hydrogenation[RuCl(p-cymene)((R,R)-TsDPEN)]Acetophenone>95%97% (R)[1]
Asymmetric Michael Addition(R,R)-DPEN-ThioureaCyclohexanone + β-Nitrostyrene94%93%[2]

Conclusion and Future Outlook

The 3,6-diazabicyclo[3.1.1]heptane scaffold represents an untapped resource for the design of novel chiral ligands in asymmetric catalysis. Its inherent rigidity is a highly desirable feature for creating a well-organized and predictable chiral environment. The successful development of this class of ligands hinges on the efficient asymmetric synthesis of C-substituted derivatives. Once realized, these new chiral diamines have the potential to exhibit exceptional performance in a wide range of catalytic transformations, from hydrogenations to C-C bond-forming reactions. This guide provides the conceptual framework and practical protocols necessary to embark on this exciting area of research, with the ultimate goal of developing next-generation catalysts for the efficient synthesis of enantiopure molecules.

References

  • Title: Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Source: ACS Catalysis URL: [Link]

  • Title: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane. Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Source: Journal of the American Chemical Society, ACS Publications URL: [Link]

Sources

Method

Application Notes and Protocols for the Pharmacokinetic Profiling of 3,6-Diazabicyclo[3.1.1]heptane-Based Drugs

Introduction: The 3,6-Diazabicyclo[3.1.1]heptane Scaffold - A Privileged Structure in Modern Drug Discovery The 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3,6-Diazabicyclo[3.1.1]heptane Scaffold - A Privileged Structure in Modern Drug Discovery

The 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry. Its rigid, three-dimensional architecture offers a unique conformational constraint that can enhance binding affinity and selectivity for a variety of biological targets, including nicotinic acetylcholine and opioid receptors. This constrained geometry, serving as a piperazine isostere, often imparts favorable physicochemical properties that can lead to improved pharmacokinetic (PK) profiles, a critical determinant of a drug candidate's success. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of compounds built upon this scaffold is therefore paramount for guiding drug design and development efforts.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro and bioanalytical methodologies for robust pharmacokinetic profiling of 3,6-diazabicyclo[3.1.1]heptane-based drug candidates. The protocols herein are grounded in established scientific principles and align with regulatory expectations for bioanalytical method validation, ensuring the generation of reliable and reproducible data.

Part 1: Bioanalytical Method Development and Validation for Quantification in Biological Matrices

The accurate quantification of 3,6-diazabicyclo[3.1.1]heptane derivatives in complex biological matrices such as plasma is the cornerstone of pharmacokinetic assessment. Given the polar and basic nature of the core scaffold, specific considerations in sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required to achieve requisite sensitivity, selectivity, and robustness.

Causality in Method Design: Addressing the Challenges of Polar Basic Analytes

The secondary and tertiary amine functionalities in the 3,6-diazabicyclo[3.1.1]heptane core render these compounds basic and generally hydrophilic. This presents two primary analytical challenges:

  • Poor Retention in Reversed-Phase Chromatography: Traditional C18 columns may offer insufficient retention for these polar compounds, leading to elution near the solvent front and potential interference from matrix components.

  • Matrix Effects in Mass Spectrometry: Co-eluting endogenous components from biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

To mitigate these challenges, the following strategies are recommended:

  • Sample Preparation: The goal is to efficiently extract the analyte while removing interfering matrix components like proteins and phospholipids. For polar basic compounds, mixed-mode solid-phase extraction (SPE) with a cation-exchange mechanism is often highly effective.[1][2] Liquid-liquid extraction (LLE) at an optimized pH can also be employed. Protein precipitation (PPT) offers a simpler, high-throughput option, but may be more susceptible to matrix effects.[2]

  • Chromatography: To improve retention, options include using C8 or C18 columns with acidic mobile phase modifiers (e.g., formic acid, ammonium formate, or ammonium acetate) to promote analyte ionization and interaction with the stationary phase.[3][4][5][6][7] Hydrophilic Interaction Chromatography (HILIC) is another powerful technique for retaining highly polar compounds.

  • Mass Spectrometry: The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.[6][7] The selection of appropriate precursor-to-product ion transitions is critical for specificity.

Protocol 1: LC-MS/MS Quantification of a 3,6-Diazabicyclo[3.1.1]heptane Analog in Human Plasma

This protocol is adapted from established methods for similar polar basic compounds, such as varenicline, which shares structural motifs with the target class.[3][4][5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard (IS) working solution (e.g., a deuterated analog of the analyte or a structurally similar compound like Varenicline-D4).[5]

  • Vortex briefly to mix.

  • Add 50 µL of 0.1 M NaOH to basify the sample and ensure the analyte is in its free base form.

  • Add 600 µL of extraction solvent (e.g., methyl tertiary butyl ether).[4]

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 6000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 70:30 v/v acetonitrile:0.001M ammonium acetate).[3][4]

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterRecommended Setting
LC System Agilent 1200 Series or equivalent
Column Zorbax SB-C8, 4.6 x 75 mm, 3.5 µm
Mobile Phase Isocratic: 70:30 (v/v) Acetonitrile : 1 mM Ammonium Acetate (pH 4.0)[3][4]
Flow Rate 0.8 mL/min[5]
Injection Volume 10 µL
Column Temp. 25°C
MS System Sciex API 4000 or equivalent triple quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte-specific (e.g., Varenicline: m/z 212.1 → 169.0)[5]
Internal Std. IS-specific (e.g., Varenicline-D4: m/z 216.1 → 173.1)

3. Method Validation

The developed method must be validated according to regulatory guidelines from the FDA or EMA.[8] Validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery and Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Part 2: In Vitro ADME Profiling

In vitro ADME assays are crucial for early-stage characterization and for providing a mechanistic understanding of a compound's in vivo behavior. These assays help in selecting candidates with desirable PK properties and identifying potential liabilities such as drug-drug interactions.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s (CYPs).

1. Materials

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (or 1 mM NADPH)

  • Test compound and positive controls (e.g., Verapamil, Testosterone)

  • Acetonitrile with internal standard for reaction termination

2. Procedure

  • Prepare a working solution of the test compound at 2 µM in 0.1 M phosphate buffer.

  • In a 96-well plate, add the test compound solution.

  • Add HLM to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Include a negative control incubation without NADPH for the final time point to assess non-enzymatic degradation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

3. Data Analysis

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Protocol 3: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

This assay measures the fraction of a drug that is bound to plasma proteins, which is critical as only the unbound (free) drug is available to exert its pharmacological effect.

1. Materials

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (8 kDa MWCO)

  • Human plasma

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound and control compounds (e.g., Warfarin - high binding, Atenolol - low binding)

2. Procedure

  • Spike human plasma with the test compound to a final concentration of 1 µM.

  • Add the spiked plasma (e.g., 200 µL) to the sample chamber of the RED device insert.

  • Add PBS (e.g., 350 µL) to the buffer chamber of the base plate.

  • Assemble the unit, seal, and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • After incubation, collect aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

  • Matrix-match the samples: add 50 µL of blank plasma to the buffer aliquot and 50 µL of PBS to the plasma aliquot.

  • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant from both chambers by LC-MS/MS.

3. Data Analysis

  • Calculate the fraction unbound (fu) using the following equation:

    • fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

  • Calculate the percentage of protein binding:

    • % Bound = (1 - fu) * 100

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which is a primary cause of clinical drug-drug interactions (DDIs).[9]

1. Materials

  • Pooled Human Liver Microsomes (HLM)

  • Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

  • Test compound and known inhibitors for each isoform (e.g., Fluvoxamine for CYP1A2, Ketoconazole for CYP3A4)

  • NADPH regenerating system

  • Acetonitrile with internal standard

2. Procedure

  • Prepare a series of dilutions of the test compound (e.g., 0.1 to 50 µM).

  • In a 96-well plate, incubate HLM (0.1-0.25 mg/mL), the CYP probe substrate (at its Km concentration), and the test compound (or vehicle control) in phosphate buffer at 37°C.

  • After a short pre-incubation, initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specific time (within the linear range of metabolite formation).

  • Terminate the reaction with ice-cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS for the formation of the specific metabolite.

3. Data Analysis

  • Calculate the percent inhibition of metabolite formation at each test compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the test compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Part 3: Data Interpretation and Visualization

Typical Pharmacokinetic Parameters for Bicyclic Amine Drugs

The following table summarizes expected or typical pharmacokinetic parameters for a 3,6-diazabicyclo[3.1.1]heptane-based drug, using data from the structurally related compound varenicline as a reference point.

ParameterVarenicline (Reference)Expected Profile for 3,6-Diazabicyclo[3.1.1]heptane AnalogsRationale / Implication
Oral Bioavailability (F%) High (>90%)[10]Moderate to HighThe polar nature may facilitate good dissolution, but active transport or efflux could play a role.
Time to Cmax (Tmax) 3-4 hours[9][11]1-4 hoursReflects the rate of oral absorption.
Plasma Protein Binding (PPB) Low (≤20%)[8][9][10][11][12]Low to ModerateLow PPB results in a larger fraction of free drug available for distribution and pharmacological activity.
Volume of Distribution (Vd) Large (415 L)[9][10]Moderate to LargeSuggests extensive distribution into tissues.
Metabolism Minimal (92% excreted unchanged)[8][9]Low to ModerateScaffold may be metabolically stable. Low metabolism reduces the potential for active metabolites and variability.
Major Elimination Route Renal (Urine)[8][11]Likely RenalPolar compounds are typically cleared by the kidneys.
Elimination Half-life (t½) ~24 hours[8][9]Variable (8-24 hours)A longer half-life may support less frequent dosing.
CYP450 Inhibition No significant inhibition[8][9]Low PotentialLow metabolic clearance often correlates with a lower risk of CYP-mediated drug-drug interactions.
Visualizing the Pharmacokinetic Workflow

The following diagrams illustrate the key workflows described in these application notes.

Pharmacokinetic_Analysis_Workflow cluster_invivo In Vivo / Clinical Study cluster_bioanalysis Bioanalytical Laboratory cluster_data Data Analysis & Interpretation Biological_Sample Biological Sample (Plasma, Urine) Sample_Prep Sample Preparation (LLE, SPE, or PPT) Biological_Sample->Sample_Prep Extraction LC_MS_MS LC-MS/MS Quantification Sample_Prep->LC_MS_MS Analysis Validation Method Validation (FDA/EMA Guidelines) LC_MS_MS->Validation Quality Control PK_Parameters PK Parameter Calculation (Cmax, AUC, t½) LC_MS_MS->PK_Parameters Concentration Data Report Pharmacokinetic Report PK_Parameters->Report Interpretation

Caption: High-level workflow for in vivo pharmacokinetic analysis.

In_Vitro_ADME_Workflow cluster_metabolism Metabolism cluster_distribution Distribution cluster_output Key Outputs Test_Compound Test Compound (3,6-diazabicyclo[3.1.1]heptane derivative) Met_Stab Metabolic Stability (Human Liver Microsomes) Test_Compound->Met_Stab CYP_Inhibit CYP450 Inhibition (Probe Substrates) Test_Compound->CYP_Inhibit PPB Plasma Protein Binding (Equilibrium Dialysis) Test_Compound->PPB CLint Intrinsic Clearance (CLint) Met_Stab->CLint IC50 IC50 Values CYP_Inhibit->IC50 fu Fraction Unbound (fu) PPB->fu

Caption: Core in vitro ADME assays for early pharmacokinetic profiling.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Faessel, H. M., Smith, B. J., Gibbs, M. A., & Burstein, A. H. (2010). A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation. Clinical Pharmacokinetics, 49(12), 799–816. [Link]

  • European Medicines Agency. (2022). Guideline on the investigation of drug interactions. [Link]

  • Therapeutic Goods Administration (TGA), Australia. CHAMPIX® (varenicline as tartrate) Product Information. [Link]

  • Obach, R. S., et al. (2008). A Review of the Clinical Pharmacokinetics and Pharmacodynamics of Varenicline for Smoking Cessation. Clinical Pharmacokinetics. [Link]

  • Al-Haj, A., Alawi, M., Arafat, T., & Hourani, M. K. (2013). Method development, validation and bioequivalence of varenicline in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 931, 134-139. [Link]

  • Al-Haj, A., Alawi, M., Arafat, T., & Hourani, M. K. (2013). Method development, validation and bioequivalence of varenicline in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 931, 134-139. [Link]

  • Psych Scene Hub. (2023). Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. [Link]

  • Sen, T., Patel, R., & Patel, J. (2018). Bioanalytical method development and validation for estimation of varenicline tartrate using k3edta human plasma by lc-esi-ms/ms. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1234-1255. [Link]

  • Lee, H. W., et al. (2017). Simultaneous quantification of batrachotoxin and epibatidine in plasma by ultra-performance liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 1046, 139-144. [Link]

  • Houghtaling, B. R., & Navarro, H. A. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Molecules, 23(12), 3328. [Link]

  • Dasari, P. K., et al. (2016). Picogram level quantification of varenicline in human plasma samples by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 8(8), 869-878. [Link]

  • Darwish, I. A., et al. (2013). An isocratic liquid chromatography-electrospray ionization tandem mass spectrometric determination of varenicline in human plasma. Journal of Chromatographic Science, 51(5), 425-432. [Link]

  • Pietras, R., et al. (2014). Development and validation of the HPLC method for varenicline determination in pharmaceutical preparation. Acta Poloniae Pharmaceutica, 71(2), 237-242. [Link]

  • Agilent Technologies. (2010). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • Mahoney, M. C., et al. (2022). Stability of Varenicline Concentration in Saliva Over 21 Days at Three Storage Temperatures. Nicotine & Tobacco Research, 24(5), 785-789. [Link]

  • Obach, R. S., et al. (2007). Metabolism and disposition of varenicline, a selective α4β2 acetylcholine receptor partial agonist, in vivo and in vitro. Drug Metabolism and Disposition, 35(6), 969-980. [Link]

  • Cahill, K., Stevens, S., Perera, R., & Lancaster, T. (2020). Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. Expert Opinion on Drug Safety, 19(4), 425-436. [Link]

  • Koçak, E., Çelebier, M., & Altınöz, S. (2014). Validation of Spectrophotometric Method to Quantify Veranicline Content in Tablets. Asian Journal of Chemistry, 26(10), 2899-2902. [Link]

  • U.S. Food and Drug Administration. (2021). LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. [Link]

  • Takahashi, N., et al. (2022). Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. Biological and Pharmaceutical Bulletin, 45(1), 105-112. [Link]

  • Darwish, I. A., et al. (2013). An isocratic liquid chromatography-electrospray ionization tandem mass spectrometric determination of varenicline in human plasma and dosage form. African Journal of Pharmacy and Pharmacology, 7(20), 1275-1283. [Link]

  • Sellick, C. A., et al. (2015). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in molecular biology, 1277, 15-26. [Link]

  • Phenomenex. Sample Preparation for LC-MS/MS Drug Analysis in Tough Matrices. [Link]

  • Princeton University. Sample preparation guideline for extraction of polar metabolites. [Link]

  • Szymański, P., et al. (2017). Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems. Molecules, 22(5), 759. [Link]

  • Fitch, R. W., et al. (2014). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores—a review. Medicinal research reviews, 34(6), 1171-1202. [Link]

  • Wagenaar, M., et al. (2015). A validated LC-MS/MS method for the simultaneous quantification of a cassette of eight anticancer drugs in mouse plasma and brain homogenates. Journal of Chromatography B, 997, 219-228. [Link]

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Sources

Application

Advanced In Vitro Metabolism Profiling of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Bioisosteres

Mechanistic Rationale & Scaffold Dynamics In contemporary medicinal chemistry, the 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a premier bioisostere for classical diazacycloalkanes, such as piperazine and diaz...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Scaffold Dynamics

In contemporary medicinal chemistry, the 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a premier bioisostere for classical diazacycloalkanes, such as piperazine and diazepane, offering enhanced geometric constraints and target selectivity[1]. However, the introduction of a methyl group at the 6-position—creating 6-methyl-3,6-diazabicyclo[3.1.1]heptane—fundamentally alters the physicochemical and metabolic landscape of the parent molecule.

While bridged bicyclic systems are generally deployed to improve metabolic stability by shielding vulnerable


-carbons from Cytochrome P450 (CYP450) mediated oxidation, the 6-methyl variant introduces a highly accessible site for rapid N-demethylation. Recent structure-activity relationship (SAR) studies on NUAK1 inhibitors demonstrated that replacing an iso-propylpiperazine with 6-methyl-3,6-diazabicyclo[3.1.1]heptane actually resulted in less metabolically stable compounds, directly contrasting with historical assumptions regarding bridged-ring stability[2]. Furthermore, at physiological pH, this basic scaffold is heavily protonated, which can lead to electrostatic repulsion in certain binding pockets (e.g., Polθ helicase)[3], but also influences its partitioning into the lipid bilayer of hepatocyte endoplasmic reticula where CYP enzymes reside. Salt selection also dictates baseline stability; for instance, formulating the scaffold as a hydrochloride salt rather than a trifluoroacetate has been shown to improve baseline metabolic stability in hepatic microsomes[4].

Understanding these causal relationships is critical. The protocols below are designed not merely to measure clearance, but to mechanistically isolate the pathways responsible for the degradation of 6-methyl-3,6-diazabicyclo[3.1.1]heptane analogs.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness, the following in vitro protocols are engineered as self-validating systems . A protocol is only valid if its internal quality control (QC) gates confirm enzyme viability, chemical stability, and analytical linearity simultaneously.

ExperimentalWorkflow Prep Compound & Reagent Prep (1 µM Test Article + Cofactors) Incubation Microsomal / Hepatocyte Incubation (37°C, 0-120 min time-course) Prep->Incubation Quench Reaction Quenching (Cold ACN + Internal Standard) Incubation->Quench Centrifugation Protein Precipitation & Centrifugation (4000 rpm, 15 min, 4°C) Quench->Centrifugation Analysis LC-MS/MS Quantification (MRM Mode) Centrifugation->Analysis Validation System Validation (±NADPH, Control Drugs) Validation->Incubation QC Gates

Fig 1: Self-validating in vitro metabolism workflow with integrated QC gates.

Protocol A: Phase I Liver Microsomal Stability (HLM/MLM)

Objective: Determine the intrinsic clearance (


) driven purely by Phase I oxidative enzymes (primarily CYP3A4 and CYP2D6 for this scaffold).

Causality & Design Choices:

  • 1 µM Test Concentration: Deliberately chosen to remain well below the anticipated

    
     of CYP enzymes, ensuring the reaction follows first-order kinetics necessary for accurate half-life (
    
    
    
    ) calculation.
  • Pre-incubation Step: Essential for establishing thermal equilibrium (37°C) and allowing the highly lipophilic analogs to partition into the microsomal lipid bilayer before the reaction is triggered.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 6-methyl-3,6-diazabicyclo[3.1.1]heptane analog in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Matrix Assembly: In a 96-well plate, combine Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Equilibration: Add the test compound to a final concentration of 1 µM (final DMSO < 0.1% to prevent CYP inhibition). Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, transfer 50 µL aliquots into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide 100 ng/mL). Causality: Cold ACN instantly denatures CYP proteins, halting metabolism and precipitating matrix proteins to protect the LC column.
  • Processing: Centrifuge the quenched plate at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

The Self-Validation Gate:

  • Minus-NADPH Control: Run a parallel 60-minute incubation replacing NADPH with buffer. Pass Criteria: >95% parent compound remaining. If depletion occurs, the compound is chemically unstable (e.g., hydrolyzing) rather than metabolically cleared.

  • Positive Controls: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. Pass Criteria: Verapamil

    
     min; Warfarin 
    
    
    
    min. Failure indicates inactive microsomes.

Quantitative Data Synthesis

The table below synthesizes representative in vitro metabolic parameters, illustrating the pharmacokinetic liabilities introduced by the 6-methyl substitution compared to the unmethylated bioisostere and the classical piperazine ring.

Scaffold ArchitectureHLM

(min)
MLM

(min)

(µL/min/mg)
Primary Metabolic Liability
Piperazine (Reference)22.515.361.6

-carbon oxidation, N-oxidation
3,6-diazabicyclo[3.1.1]heptane 45.028.530.8Phase II N-glucuronidation
6-Methyl-3,6-diazabicyclo[3.1.1]heptane 18.212.476.1Rapid N-demethylation
Table 1: Comparative metabolic stability profiles. Note the accelerated clearance of the 6-methyl variant due to the introduction of a labile N-methyl group, corroborating findings from recent kinase inhibitor optimizations[2].

Metabolic Pathway Mapping

When analyzing the LC-MS/MS full-scan and product ion spectra (MRM mode), researchers must look for specific mass shifts indicative of the scaffold's biotransformation. The dominant pathway for the 6-methyl variant is N-demethylation (


 Da mass shift), yielding the secondary amine, which subsequently serves as a substrate for Phase II UGT-mediated glucuronidation (

Da mass shift).

MetabolicPathway Parent 6-Me-3,6-diazabicyclo[3.1.1]heptane (Parent Scaffold) Desmethyl 3,6-diazabicyclo[3.1.1]heptane (Active Metabolite) Parent->Desmethyl CYP3A4/CYP2D6 (N-Demethylation) N_Oxide N-Oxide Derivative (Minor Metabolite) Parent->N_Oxide FMO/CYP (N-Oxidation) Glucuronide N-Glucuronide (Phase II Clearance) Desmethyl->Glucuronide UGTs (Conjugation)

Fig 2: Putative biotransformation pathways for 6-methyl-3,6-diazabicyclo[3.1.1]heptane analogs.

Analytical Considerations for Metabolite ID

Because the N-demethylated metabolite (3,6-diazabicyclo[3.1.1]heptane) retains significant basicity and often retains pharmacological activity[1], LC-MS/MS methods must utilize high-pH mobile phases (e.g., 10 mM Ammonium Bicarbonate, pH 10.5) or ion-pairing reagents to ensure adequate retention on standard C18 reverse-phase columns. Failure to adjust the chromatography will result in the polar, desmethyl metabolite eluting in the void volume, leading to severe ion suppression and false-negative metabolite identification.

References

  • Modular Assembly of Bioisosteric Bridged Aza-frameworks via Strained Ring Release ResearchG
  • Development of Purine and Pyrrolopyrimidine Scaffolds as Potent, Selective, and Brain Penetrant NUAK1 Inhibitors ACS Public
  • Discovery of SY-589, a Highly Potent and Orally Bioavailable Polθ Helicase Inhibitor for the Treatment of HR-Deficient Tumors ACS Public
  • 6-Methyl-3,6-diazabicyclo[3.1.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 3,6-Diazabicyclo[3.1.1]heptane Scaffolds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to assist researchers, medicinal chemists, and drug development professionals in overcoming...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to assist researchers, medicinal chemists, and drug development professionals in overcoming the synthetic bottlenecks associated with 3,6-diazabicyclo[3.1.1]heptanes.

These rigid, achiral bicyclic scaffolds are highly valued in drug discovery as nonclassical bioisosteres for piperazines and diazepanes, particularly in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs, e.g., α4β2) and opioid receptors (1)[1]. However, constructing this strained system is notoriously prone to side reactions. This guide addresses the root causes of common byproducts and provides self-validating protocols to ensure high-fidelity synthesis.

Section 1: Troubleshooting FAQs - Byproduct Causality & Mitigation

Q1: During the photochemical [2+2] cycloaddition of aza-1,6-dienes, I am isolating fused azetidine systems rather than the desired bridged 3,6-diazabicyclo[3.1.1]heptane. What is causing this, and how can I correct it? Expert Insight: This is a classic manifestation of the empirical "rule-of-five." When the aza-1,6-diene undergoes photoexcitation, the resulting 1,2-biradical intermediate kinetically favors a 5-exo-trig cyclization over a 6-endo-trig pathway. This diverts the reaction toward a fused five-membered ring system (fused azetidine) rather than the bridged six-membered system (2)[2]. Mitigation: To bypass the rule-of-five, transition to a catalyst-controlled annulation strategy. Recent methodologies successfully utilize the strain-release driven[3π + 2σ] or (3+2) cycloaddition of bicyclo[1.1.0]butanes (BCBs) with nitrogenous 1,3-dipoles or vinyl azides to selectively yield the bridged scaffold[2].

Q2: I am using a double alkylation strategy starting from cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate and a primary amine. My yields are low (<20%), and LC-MS shows a high-mass polymeric/oligomeric byproduct. How can I improve the yield? Expert Insight: The formation of the 3,6-diazabicyclo[3.1.1]heptane core via double displacement is an intramolecular cyclization competing against intermolecular alkylation (3)[3]. The rate of the desired intramolecular cyclization is first-order (


), while the undesired intermolecular oligomerization is second-order (

). At standard reaction concentrations (e.g., 0.1 M - 0.5 M), the second-order pathway dominates, leading to oligomers. Mitigation: Implement strict pseudo-high-dilution conditions. Use a syringe pump to add the primary amine and the azetidine precursor simultaneously into a large volume of refluxing solvent. This keeps the steady-state concentration of the reactive intermediates extremely low, kinetically favoring intramolecular bridging.

Q3: In the same double alkylation route, I observe an elimination byproduct (an exocyclic alkene) instead of the cyclized product. What is the mechanism, and how do I prevent it? Expert Insight: Mesylates and tosylates are excellent leaving groups, but in the presence of strong, sterically hindered bases (like DBU or high concentrations of K₂CO₃ at elevated temperatures), the primary amine acts as a base rather than a nucleophile. This triggers an E2 elimination of the mesylate, forming an alkene that cannot undergo the second cyclization step. Mitigation: Switch to a non-nucleophilic inorganic base like Cs₂CO₃. This provides the "cesium effect"—the large, highly polarizable cesium cation weakly coordinates with the intermediate, enhancing the nucleophilicity of the amine while templating the cyclization, thereby suppressing E2 elimination.

Q4: During Boc-deprotection of the 3,6-diazabicyclo[3.1.1]heptane core, I observe ring-opened byproducts. Why is the bicyclic core degrading? Expert Insight: The[3.1.1] bicyclic system contains significant ring strain. Prolonged exposure to strong aqueous acids (e.g., 6M HCl at reflux) or high temperatures during deprotection can protonate the bridging nitrogen and induce an acid-catalyzed retro-Mannich-type ring opening or hydrolytic cleavage of the strained system. Mitigation: Perform deprotection under strictly anhydrous conditions using Trifluoroacetic acid (TFA) in dichloromethane at 0°C to room temperature.

Section 2: Visualizations of Mechanisms & Workflows

MechanisticPathway A Aza-1,6-diene Precursor B Photoexcitation (hv) 1,2-Biradical Intermediate A->B C 5-exo-trig Cyclization (Kinetically Favored) B->C Fast D 6-endo-trig Cyclization (Disfavored by Rule-of-Five) B->D Slow E Fused Azetidine System (Major Byproduct) C->E F 3,6-Diazabicyclo[3.1.1]heptane (Desired Bridged Core) D->F

Caption: Mechanistic divergence showing the rule-of-five leading to fused azetidine byproducts.

Workflow Step1 Prepare Cs2CO3 Suspension in Anhydrous MeCN (80°C) Step3 Syringe Pump Addition (12 hours, 4.1 mL/h) Step1->Step3 Step2 Dissolve Azetidine Precursor & Primary Amine Step2->Step3 Step4 LC-MS Validation at 6h (Check for Dimers) Step3->Step4 Step5 Filtration & Concentration Step4->Step5 If <5% Dimers Step6 Silica Gel Chromatography (Pure Bridged Scaffold) Step5->Step6

Caption: Self-validating high-dilution workflow for synthesizing the 3,6-diazabicyclo[3.1.1]heptane core.

Section 3: Quantitative Data Summary

The table below summarizes the optimization of reaction conditions to suppress byproduct formation during the double alkylation synthesis of the 3,6-diazabicyclo[3.1.1]heptane core.

Reaction ConditionBase UsedConcentrationMajor Byproduct ObservedYield of Desired Core
Batch AdditionK₂CO₃0.2 MOligomers (65%)12%
Batch AdditionEt₃N0.2 MElimination Alkene (40%)18%
Syringe Pump (12h)K₂CO₃0.02 MOligomers (15%)45%
Syringe Pump (12h) Cs₂CO₃ 0.02 M Trace (<5%) 78%

Section 4: Self-Validating Experimental Protocols

Protocol A: High-Dilution Synthesis of N-Boc-3-benzyl-3,6-diazabicyclo[3.1.1]heptane

Objective: Construct the bicyclic core via double alkylation while suppressing oligomerization and elimination.

  • Preparation: In a 1 L 3-neck round-bottom flask, suspend Cs₂CO₃ (3.0 equiv) in anhydrous acetonitrile (500 mL). Heat to 80°C under a nitrogen atmosphere.

  • Syringe Pump Loading: Dissolve cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate (1.0 equiv, 10 mmol) and benzylamine (1.05 equiv, 10.5 mmol) in anhydrous acetonitrile (50 mL). Load this mixture into a programmable syringe pump.

  • Execution: Add the solution dropwise to the vigorously stirring, refluxing Cs₂CO₃ suspension over 12 hours (flow rate approx. 4.1 mL/h).

    • Self-Validation Step: Sample the reaction at the 6-hour mark. LC-MS analysis must show the mono-alkylated intermediate as a minor transient species (<5% area) and an absence of significant mass peaks corresponding to intermolecular dimers (2M+1). If dimers exceed 5%, reduce the syringe pump flow rate.

  • Completion: After the addition is complete, maintain reflux for an additional 4 hours to ensure full cyclization. Cool to room temperature.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure bridged scaffold.

Protocol B: Anhydrous Deprotection (Avoiding Ring-Opening)

Objective: Remove the Boc group without cleaving the strained cyclobutane/azetidine ring.

  • Acidic Cleavage: Dissolve the N-Boc-3,6-diazabicyclo[3.1.1]heptane derivative in anhydrous dichloromethane (0.1 M). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add Trifluoroacetic acid (TFA, 10 equiv) dropwise.

    • Causality Note: Using controlled TFA at 0°C prevents the acid-catalyzed ring-opening of the strained bicyclic system, a common failure point when using harsher aqueous acids.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Step: Perform TLC (ninhydrin stain). The reaction is complete when the starting material spot completely disappears, replaced by a baseline-polar spot.

  • Workup: Concentrate in vacuo. Neutralize carefully with saturated aqueous NaHCO₃, and extract with 10% MeOH in DCM to recover the highly polar free amine.

Section 5: References

  • Title: Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. Source: European Journal of Medicinal Chemistry / PubMed. URL: [Link]

  • Title: Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. Source: ChemRxiv. URL: [Link]

  • Title: 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Source: Journal of Organic Chemistry / PubMed. URL: [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane

Welcome to the technical support hub for the chromatographic purification of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and professionals in drug development who are work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the chromatographic purification of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar bicyclic amines. The unique properties of this compound—namely its basicity, polarity, and potential for chiral separation—present specific challenges that require carefully optimized chromatographic strategies.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-tested expertise. Our goal is to empower you to overcome common purification hurdles, improve yield and purity, and achieve robust, reproducible results.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying reasons for them.

Q1: My peak for 6-Methyl-3,6-diazabicyclo[3.1.1]heptane is showing severe tailing in Reverse-Phase (RP) HPLC. What is causing this and how can I fix it?

A1: Understanding the Cause: Peak tailing is the most common issue when analyzing basic compounds like 6-Methyl-3,6-diazabicyclo[3.1.1]heptane on standard silica-based columns (e.g., C18).[1][2] The primary cause is a secondary retention mechanism involving strong ionic interactions between the protonated amine groups of your compound and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2][3] At typical operating pHs, these silanols can be deprotonated (SiO-), creating negatively charged sites that strongly bind to the positively charged analyte, delaying its elution and causing the characteristic tail.[3]

Solutions Workflow:

A troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Modify the Mobile Phase:

    • Add a Competing Base: Incorporating a small amount of a competing amine, like 0.1% triethylamine (TEA), into the mobile phase is a classic strategy.[4][5] TEA is a stronger base that preferentially interacts with the acidic silanol sites, effectively "masking" them from your analyte and improving peak shape.[4]

    • Operate at Low pH: Adjusting the mobile phase pH to 2.5-3.0 with an acid like formic acid (FA) or trifluoroacetic acid (TFA) is highly effective.[1][2] At this low pH, the residual silanol groups are fully protonated and neutral, which minimizes the unwanted ionic interactions that cause tailing.[1]

  • Select an Appropriate Stationary Phase:

    • Use a Modern, End-Capped Column: Modern "Type-B" silica columns are manufactured with higher purity silica and are "end-capped," a process that chemically derivatizes most of the residual silanols to make them less active.[1][3] These columns show significantly reduced tailing for basic compounds.

    • Switch to an Amine-Specific or Polymer-Based Column: For flash chromatography, an amine-functionalized silica column can provide a more inert surface, simplifying the purification of organic amines.[4][5] In HPLC, a polymer-based reverse-phase column, which lacks a silica backbone entirely, eliminates the problem of silanol interactions.

Q2: I have poor retention of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane on my C18 column; it elutes near the void volume. How can I increase its retention?

A2: Understanding the Cause: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane is a small, polar molecule.[6] In reverse-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds have weak hydrophobic interactions and thus exhibit poor retention, often eluting at or near the solvent front (void volume).[7]

Solutions:

  • Use 100% Aqueous Mobile Phase: If your column is stable in purely aqueous conditions (check the manufacturer's specifications), removing all organic solvent from the mobile phase will maximize retention for polar compounds in RP mode.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for retaining and separating very polar compounds.[8][9][10] It uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] In HILIC, water acts as the strong, eluting solvent, which is the opposite of reverse-phase.[9][10]

    • Mechanism: HILIC relies on partitioning the polar analyte into a water-enriched layer that forms on the surface of the polar stationary phase.[8][11] The more polar the analyte, the stronger the retention.

Chromatography Mode Stationary Phase Mobile Phase Elution Order Best For
Reverse-Phase (RP) Non-polar (e.g., C18)Polar (High % Aqueous)Polar compounds elute firstNon-polar to moderately polar compounds
HILIC Polar (e.g., Silica, Amide)Non-polar (High % Acetonitrile)Non-polar compounds elute firstHighly polar, hydrophilic compounds[9]
Q3: How do I choose between Normal-Phase and Reverse-Phase chromatography for preparative (flash) purification?

A3: Making the Right Choice: The choice depends on the polarity of your target compound relative to its impurities and your desired workflow.

  • Normal-Phase Chromatography (NPC):

    • Principle: Uses a polar stationary phase (typically silica gel) and a non-polar mobile phase (e.g., Hexane/Ethyl Acetate).

    • Challenge: The acidic nature of bare silica can cause irreversible adsorption, yield loss, and severe tailing of basic amines like yours.[4][5]

    • When to Use It: Only consider this if your impurities are significantly less polar than the target compound. To make it work, you will likely need to:

      • Use an Amine-Functionalized Column: A column packed with amine-functionalized silica provides a basic surface that prevents the strong acid-base interaction.[4][5]

      • Add a Mobile Phase Modifier: Add a competing base like triethylamine or ammonium hydroxide to a solvent system like Dichloromethane/Methanol to neutralize the acidic silica sites.[4][12]

  • Reverse-Phase Chromatography (RPC):

    • Principle: Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., Water/Acetonitrile).

    • Advantage: Often provides better peak shapes and recovery for basic compounds, especially when the mobile phase pH is controlled.[4] Purifying amines at a higher pH makes them more neutral and hydrophobic, increasing their retention and separation potential in RPC.[4]

    • When to Use It: Generally the better starting point for polar, ionizable compounds. Use a mobile phase containing a buffer or modifier (e.g., 0.1% TFA or 0.1% Formic Acid) to ensure consistent ionization and good peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for this compound?

A1: For analytical HPLC, a HILIC-based method is an excellent starting point due to the compound's high polarity.

  • Column: HILIC column (e.g., bare silica, amide, or cyano phase).[9]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B, decrease to 60% B over 10-15 minutes.

  • Detection: Low UV (200-210 nm) or Mass Spectrometry (MS), as the molecule lacks a strong chromophore. HILIC's high-organic mobile phase is advantageous for MS sensitivity.[9]

For preparative flash chromatography, reverse-phase is often more practical.

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A shallow gradient based on analytical scouting runs.

Q2: My compound is chiral. What chromatographic strategies can be used for enantiomeric separation?

A2: Separating the enantiomers of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane requires a chiral environment. Chiral HPLC is the most powerful technique for this.[13]

  • Strategy 1: Chiral Stationary Phases (CSPs): This is the most direct method. Use a column where the stationary phase itself is chiral. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are highly versatile and a good first choice.[14] You would screen this column with various mobile phases (normal-phase, polar-organic, and reverse-phase) to find conditions that provide selectivity.[15]

  • Strategy 2: Chiral Derivatizing Agents (CDAs): If a direct separation is difficult, you can react your racemic amine with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) silica or C18 column.[16] After separation, the chiral auxiliary must be cleaved to yield the pure enantiomers.

Q3: Can I use ion-exchange chromatography for this purification?

A3: Yes, ion-exchange chromatography (IEX) is a viable option.[17]

  • Principle: IEX separates molecules based on their net charge.[17] Since your compound is a base, it will be positively charged (cationic) at a pH below its pKa.

  • Method: You would use a cation-exchange column, which has negatively charged functional groups.[17] The positively charged analyte binds to the column. Elution is then achieved by increasing the salt concentration (e.g., a sodium chloride gradient) or changing the pH of the mobile phase to neutralize the charge on the analyte or the stationary phase.[17] This technique is particularly useful for separating amines from neutral or acidic impurities.[18][19]

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Link

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Link

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin. Link

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Link

  • LCGC International. (2022, April 15). Hydrophilic-Interaction Chromatography: An Update. Link

  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Link

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?Link

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Link

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Link

  • Tosoh Bioscience. (n.d.). Hydrophilic Interaction Chromatography - Columns. Link

  • Thermo Fisher Scientific. (n.d.). Analyzing Amines by Ion Chromatography. Link

  • Science Forums. (2011, August 29). Amine purification. Link

  • National Institutes of Health (NIH). (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Link

  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Link

  • Reddit. (2022, September 24). Chromotography with free amines?Link

  • ResearchGate. (2025, August 5). Uptake of Cycloalkanes and Bicyclic Aromatic Compounds by Ion-Exchange Resins from Aqueous Solutions. Link

  • PubMed. (2002, May 17). Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. Link

  • Organic Syntheses. (n.d.). Procedure for a chemical synthesis. Link

  • Google Patents. (n.d.). WO2017011218A1 - Amines analysis by ion chromatography. Link

  • Biotage. (n.d.). Flash Purification. Link

  • Benchchem. (n.d.). Purification techniques for isolating (R)-3-methylcycloheptanone. Link

  • Speciality Chemicals Magazine. (2017, June 29). Separation and purification applications for mutagenic impurities. Link

  • PubChem. (n.d.). 6-Methyl-3,6-diazabicyclo[3.1.1]heptane. Link

  • PubMed. (2014, October 30). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). Link

  • Google Patents. (n.d.). WO2005021471A2 - System and method for purifying heptane. Link

  • Royal Society of Chemistry. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Link

  • MilliporeSigma. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Link

  • Phenomenex. (n.d.). Chiral HPLC Separations. Link

Sources

Troubleshooting

Technical Support Center: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Salt Recrystallization

Welcome to the Advanced Troubleshooting Guide for the recrystallization of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane salts. As bridged bicyclic diamines become increasingly critical scaffolds in medicinal chemistry, isolat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the recrystallization of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane salts. As bridged bicyclic diamines become increasingly critical scaffolds in medicinal chemistry, isolating them as high-purity salts (e.g., trifluoroacetate or dihydrochloride) is a fundamental yet challenging unit operation[1].

This guide is designed for process chemists and drug development professionals. It moves beyond basic procedures to address the thermodynamic and kinetic realities of crystallization, specifically targeting the pervasive issue of Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

I. Core Diagnostic Workflow

When a crystallization process deviates from the ideal solid-liquid nucleation pathway, identifying the phase state is critical. The following logic tree illustrates the thermodynamic and kinetic interventions required to rescue a failing batch.

G A Initial Salt Solution (e.g., EtOH/H2O) B Controlled Cooling (0.1-0.2 °C/min) A->B C PAT Monitoring (FBRM / HDR Imaging) B->C D Phase State? C->D E LLPS Detected (Oiling Out) D->E Droplets form F Solid Nucleation (Crystals) D->F Turbidity G Thermodynamic Reset (Reheat & Adjust) E->G Emulsion I Filtration & Isolation F->I Crystal Growth H Kinetic Bypass (Seeding) G->H Clear Solution H->B Lower Supersaturation

Workflow for mitigating liquid-liquid phase separation (LLPS) during salt recrystallization.

II. Quantitative System Parameters

Selecting the correct solvent system is not arbitrary; it is dictated by the physicochemical properties of the specific salt form. 6-Methyl-3,6-diazabicyclo[3.1.1]heptane features a puckered conformation that optimizes intramolecular hydrogen bonding, making its salt forms highly polar[1].

Table 1: Physicochemical & Crystallization Parameters for Bicyclic Diamine Salts

ParameterTrifluoroacetate (TFA) SaltDihydrochloride (HCl) SaltCausality / Rationale
Molecular Weight 226.20 g/mol [1]~185.09 g/mol The TFA anion introduces steric bulk and enhances solubility in polar organic solvents[1].
Aqueous Solubility 23.4 mg/mL (25°C)[1]>50 mg/mL (Estimated)Ionic dissociation is highly favored in water, necessitating an anti-solvent for isolation.
Optimal Solvent Ethanol/Water (4:1 v/v)[1]Methanol/Diethyl Ether[2]Ethanol acts as a miscible anti-solvent, modulating the high polarity of water to force controlled desupersaturation[1].
Failure Mode LLPS (Oiling out)Hygroscopicity / GummingHigh solubility requires extreme supersaturation to force precipitation, which kinetically favors droplet formation over lattice arrangement[3].

III. Frequently Asked Questions & Troubleshooting

Q1: Why does my 6-Methyl-3,6-diazabicyclo[3.1.1]heptane salt form a sticky gum instead of crystals during cooling?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Causality: This occurs when the solution's supersaturation is driven too high, too quickly. Instead of integrating into a rigid crystal lattice (which is kinetically hindered), the solute molecules separate into a secondary, solute-rich liquid phase (an emulsion)[3]. Because the bridged bicyclic core has rotational flexibility and the salt has a relatively low melting point in solvent mixtures, the system hits the miscibility gap (binodal curve) before it hits the solid-liquid solubility boundary[4].

Q2: How do I select the optimal solvent system to prevent this?

A: You must choose a solvent system that shifts the phase diagram so that the solid-liquid boundary is reached before the liquid-liquid miscibility gap. Causality: For the TFA salt, pure water is too strong a solvent, and pure ethanol is too weak. An is optimal because the water ensures complete initial dissolution at 60°C, while the ethanol lowers the dielectric constant of the mixture just enough to narrow the Metastable Zone Width (MSZW)[1]. For HCl salts of similar bridged diamines, a Methanol/Diethyl Ether system is preferred, where ether acts as a sharp anti-solvent[2].

Q3: I am scaling up the crystallization. How can I use Process Analytical Technology (PAT) to prevent batch rework?

A: At scale, visual observation of oiling out is impossible due to poor reactor illumination and wall scaling[4]. Causality: Implementing in-line PAT, such as High Dynamic Range (HDR) imaging (e.g., Blaze Metrics) or FBRM (Focused Beam Reflectance Measurement), allows for the real-time detection of droplet formation versus solid particle nucleation[5]. If PAT detects spherical droplets (LLPS) instead of sharp chord lengths (crystals), you can immediately halt cooling and initiate a thermodynamic reset before the oil solidifies into an unprocessable gum[3].

IV. Self-Validating Experimental Protocol

If your batch has oiled out, do not attempt to filter it. The oily phase entraps impurities and will ruin your yield and purity[5]. Use the following self-validating protocol to rescue the batch.

Protocol: Rescue and Recrystallization of an Oiled-Out TFA Salt Batch

Step 1: Thermodynamic Reset (Re-dissolution)

  • Action: Heat the biphasic mixture to 60–65 °C under moderate agitation (250 rpm).

  • Causality: Heating provides the thermal energy required to cross back over the binodal curve, forcing the solute-rich droplets to remix with the bulk solvent into a single thermodynamic phase[3].

  • Validation Checkpoint: Inspect the reactor (visually or via PAT). The solution must be 100% optically clear. If turbidity persists, add Water in 1% v/v increments until clear.

Step 2: Solvent Ratio Adjustment (Anti-solvent Modulation)

  • Action: Slowly charge additional Ethanol (anti-solvent) at 60 °C to adjust the EtOH:Water ratio from 4:1 to approximately 5:1 (v/v).

  • Causality: Increasing the anti-solvent fraction lowers the overall solubility boundary. This alters the phase diagram, ensuring that upon cooling, the system will intersect the crystallization boundary before the oiling-out boundary[4].

Step 3: Kinetic Bypass (Seeding)

  • Action: Cool the solution slowly to 45 °C (entering the metastable zone). Introduce 1–2 wt% of high-purity crystalline 6-Methyl-3,6-diazabicyclo[3.1.1]heptane TFA seed crystals.

  • Causality: Seeding provides a pre-formed rigid crystal lattice. This kinetically favors the integration of solute molecules into a solid phase, entirely bypassing the high-energy barrier required for spontaneous primary nucleation[3],[6].

  • Validation Checkpoint: Hold the temperature at 45 °C for 15 minutes. The seed crystals should remain suspended and exhibit slight growth (slurry aging). If they dissolve, the system is undersaturated; if it turns milky instantly, it is over-supersaturated[6].

Step 4: Controlled Desupersaturation and Isolation

  • Action: Implement a linear cooling ramp of 0.1 °C/min down to 5 °C. Filter the resulting suspension and wash the cake with cold Ethanol.

  • Causality: A slow, controlled cooling rate ensures that the rate of crystal growth exceeds the rate at which new supersaturation is generated. This prevents secondary nucleation and late-stage LLPS, yielding crystals with >98% purity[1],[5].

V. References

  • Oiling Out in Crystallization - Mettler Toledo. mt.com. Available at:[Link][3]

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor. blogspot.com. Available at:[Link][4]

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. aragen.com. Available at:[Link][5]

  • Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC. nih.gov. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Resolving Stereoisomers of Substituted 3,6-Diazabicyclo[3.1.1]heptanes

Welcome to the Technical Support Center. Substituted 3,6-diazabicyclo[3.1.1]heptanes are conformationally restricted bicyclic diamines, highly valued as piperazine bioisosteres in modern drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Substituted 3,6-diazabicyclo[3.1.1]heptanes are conformationally restricted bicyclic diamines, highly valued as piperazine bioisosteres in modern drug discovery. However, their rigid three-dimensional architecture and multiple basic nitrogen atoms present unique challenges during stereoisomer resolution.

This guide provides researchers and drug development professionals with field-proven troubleshooting insights, causality-driven methodologies, and self-validating protocols to successfully separate these complex enantiomers and diastereomers.

Resolution Strategy & Decision Workflow

Before initiating preparative separation, it is critical to map out a logical resolution strategy. The rigid spatial presentation of substituents on the 3,6-diazabicyclo[3.1.1]heptane core makes it an excellent candidate for Chiral Stationary Phase (CSP) chromatography, provided secondary interactions are properly managed.

ResolutionWorkflow Start Substituted 3,6-diazabicyclo [3.1.1]heptane Racemate Screen Analytical CSP Screening (SFC & HPLC) Start->Screen Check Adequate Selectivity (α > 1.2)? Screen->Check Additives Optimize Basic Additives (DEA, TEA, NH3) Check->Additives Yes Diast Diastereomeric Salt Formation (e.g., Tartaric Acid) Check->Diast No Prep Preparative Chromatography (SFC or HPLC) Additives->Prep Pure Enantiopure Compounds (>99% ee) Prep->Pure Diast->Pure Crystallization

Caption: Workflow for resolving 3,6-diazabicyclo[3.1.1]heptane stereoisomers.

Troubleshooting & FAQs

Q1: Why do my substituted 3,6-diazabicyclo[3.1.1]heptanes exhibit severe peak tailing on standard chiral stationary phases?

The Causality: 3,6-diazabicyclo[3.1.1]heptanes contain secondary or tertiary amines within a rigid bicyclic framework. These basic nitrogen atoms act as strong hydrogen-bond acceptors and donors, leading to parasitic secondary interactions with residual acidic silanol groups on the silica support of standard CSPs. This non-ideal retention mechanism manifests as severe peak tailing, which destroys resolution (α). The Solution: You must suppress silanol ionization by introducing basic modifiers to the mobile phase. Literature confirms that adding 0.1% Diethylamine (DEA) or utilizing 0.5% of 2M Ammonia (NH


) in Methanol effectively masks silanols when resolving these derivatives on polysaccharide columns like CHIRALPAK IE or AD-H[1][2].
Q2: I am seeing degradation of my isolated enantiomers after preparative HPLC. What is causing this?

The Causality: If you are using non-volatile basic additives (like DEA or TEA) in normal-phase HPLC (e.g., n-hexane/EtOH) and concentrating the collected fractions at elevated temperatures, the prolonged exposure to the concentrated basic environment during solvent evaporation can cause epimerization or degradation of sensitive functional groups attached to the bicyclic core. The Solution: Switch to volatile additives. Using a gradient of Ethanol in Hexane containing 0.5% 2M NH


 in Methanol ensures that the basic additive evaporates cleanly under reduced pressure[1]. Always keep your rotary evaporator bath temperature below 30°C.
Q3: How do polysaccharide CSPs actually recognize the chirality of these rigid bicyclic diamines?

The Causality: Chiral recognition relies on a "three-point interaction" model. The conformational rigidity of the 3,6-diazabicyclo[3.1.1]heptane core is highly advantageous here; because the molecule cannot freely rotate, it minimizes the entropic penalty upon entering the chiral clefts of the amylose or cellulose stationary phase, allowing for highly specific hydrogen bonding and steric locking[3].

CSP_Interaction Analyte 3,6-diazabicyclo [3.1.1]heptane H_Bond Hydrogen Bonding Analyte->H_Bond Dipole Dipole-Dipole Interactions Analyte->Dipole Steric Steric Hindrance Analyte->Steric CSP Chiral Stationary Phase (Polysaccharide) H_Bond->CSP Dipole->CSP Steric->CSP

Caption: Three-point interaction model for chiral recognition on polysaccharide CSPs.

Quantitative Data: Validated Chromatographic Parameters

To assist in method development, the following table summarizes quantitative parameters successfully utilized in literature for the chiral resolution of various 3,6-diazabicyclo[3.1.1]heptane derivatives.

Reference ApplicationColumn (Dimensions)Mobile Phase CompositionFlow RateAdditiveDetectionRetention/Appearance Time
Antiviral Derivatives [3]CHIRALPAK IC (4.6 × 150 mm, 5 μm)n-hexane / EtOH (37:63)1.0 mL/minNone specifiedUV 254 nmNot reported
RET Kinase Inhibitors [2]CHIRALPAK IE (4.6 × 150 mm)MeOH / ACN (80:20)1.0 mL/min0.1% DEAUV 254 nm~6.79 min (Enantiomer 1)
Polq Inhibitors [1]CHIRALPAK AD-H (20 × 250 mm, 5 μm)Hexane / EtOH gradientPrep Scale0.5% 2M NH

in MeOH
UVNot reported

Self-Validating Experimental Protocols

Protocol A: Analytical Chiral Screening & Optimization

Objective: Identify the optimal CSP and mobile phase for baseline resolution (Rs > 1.5).

  • Sample Preparation: Dissolve the racemic 3,6-diazabicyclo[3.1.1]heptane derivative in HPLC-grade Methanol or Ethanol to a concentration of 1.0 mg/mL.

  • Column Selection: Equip the LC system with immobilized polysaccharide-based CSPs (e.g., CHIRALPAK IC, IE). Causality: Immobilized columns are highly recommended as they tolerate a wider range of co-solvents (like ACN or pure MeOH) without degrading the stationary phase[2].

  • Mobile Phase Configuration:

    • Set up a gradient starting with a standard normal-phase mixture: n-Hexane / Ethanol (37:63)[3].

    • If peak tailing is observed, immediately switch to an additive-enhanced mobile phase: Methanol / Acetonitrile (80:20) containing 0.1% DEA[2].

  • Execution: Run at 1.0 mL/min at 35°C. Monitor UV absorption at 214 nm and 254 nm.

  • Validation: Calculate the separation factor (α). Proceed to preparative scale only if α > 1.2.

Protocol B: Self-Validating Preparative Chiral HPLC Resolution

Objective: Isolate enantiomers at scale while guaranteeing >99% enantiomeric excess (ee) and preventing batch cross-contamination.

  • System Equilibration: Flush the preparative HPLC system with the optimized mobile phase (e.g., Hexane / EtOH containing 0.5% 2M NH

    
     in MeOH)[1].
    
  • Column Installation: Install a preparative-scale column matching the successful analytical chemistry (e.g., CHIRALPAK AD-H, 20 × 250 mm, 5 μm)[1].

  • Loading: Inject the sample. Causality: Do not exceed the loading capacity determined during analytical scale-up (~1-5 mg per injection for standard prep columns), as overloading the rigid bicyclic diamines will cause immediate peak fronting and loss of baseline resolution.

  • Fraction Collection: Collect the eluting peaks into clean, pre-weighed flasks.

  • Inline Self-Validation (Critical Step): Before pooling the collected tubes for a single peak, inject a 10 μL aliquot of the first and last eluting tubes of that peak back onto the analytical chiral column.

    • Causality: UV traces on preparative runs can be deceptive due to high concentration detector saturation. Empirically validating the chiral purity boundary removes the assumption that the UV peak perfectly correlates with enantiomeric purity, preventing catastrophic cross-contamination of the final batch.

  • Recovery: Pool only the validated tubes (>99% ee). Concentrate under reduced pressure at <30°C to afford the pure enantiomers[1].

References

  • Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile Journal of Medicinal Chemistry - ACS Publications[Link]

  • WO2024121753A1 - Polq inhibitors Google P
  • HETEROCYCLIC COMPOUND, PHARMACEUTICAL COMPOSITION COMPRISING SAME, PREPARATION METHOD THEREFOR, AND USE THEREOF Googleapis.com (Patent Archive)[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quantification of Impurities in 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Samples

Abstract This guide provides a comprehensive comparison of analytical methodologies for the quantification of impurities in 6-Methyl-3,6-diazabicyclo[3.1.1]heptane, a key building block in modern pharmaceuticals. We delv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the quantification of impurities in 6-Methyl-3,6-diazabicyclo[3.1.1]heptane, a key building block in modern pharmaceuticals. We delve into the principles of impurity profiling, grounded in regulatory expectations set by the International Council for Harmonisation (ICH). This document offers a comparative analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques, providing detailed, field-tested protocols. The causality behind experimental choices, from column selection to derivatization strategies, is explained to empower researchers and drug development professionals in establishing robust, self-validating analytical systems for quality control.

Introduction: The Criticality of Impurity Profiling

6-Methyl-3,6-diazabicyclo[3.1.1]heptane is a bicyclic diamine scaffold of increasing interest in medicinal chemistry, notably in the synthesis of novel ligands for nicotinic acetylcholine receptors (nAChRs).[1][2][3] As with any Active Pharmaceutical Ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[4] Uncontrolled impurities can have unintended pharmacological or toxicological effects, making their identification and quantification a critical activity in pharmaceutical development.[5]

Regulatory bodies worldwide, guided by the ICH, have established stringent frameworks for the control of impurities.[6][7] This guide is designed to navigate the analytical challenges associated with 6-Methyl-3,6-diazabicyclo[3.1.1]heptane, a polar, highly basic compound, and to provide a practical framework for developing and validating suitable analytical methods.

Understanding the Impurity Landscape

According to ICH guidelines, impurities are classified into organic impurities, inorganic impurities, and residual solvents.[6][8][9] For 6-Methyl-3,6-diazabicyclo[3.1.1]heptane, organic impurities are of primary concern and can originate from several sources:

  • Starting Materials: Incomplete reaction of precursors used in the synthesis.

  • By-products: Resulting from side reactions during the synthesis.

  • Intermediates: Unreacted intermediates from a multi-step synthesis.

  • Degradation Products: Formed during storage or manufacturing through oxidation, hydrolysis, or other chemical transformations.

Given the structure, potential impurities could include unmethylated precursors, regioisomers, or products of ring-opening reactions. A thorough understanding of the synthetic route is essential for predicting and identifying these process-related impurities.[4]

The ICH Q3A(R2) guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[8][10]

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[6][8]

Comparative Analysis of Core Analytical Techniques

The primary analytical challenge with aliphatic amines like 6-Methyl-3,6-diazabicyclo[3.1.1]heptane is their high polarity, basicity, and lack of a native chromophore, which complicates both chromatographic separation and detection.[11] The two most powerful techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[12][13]

Gas Chromatography (GC)

GC is a robust technique for analyzing volatile and thermally stable compounds.[14] For amines, GC analysis presents specific challenges, primarily the strong interaction of the basic amine groups with acidic silanol groups on conventional silica-based columns, leading to poor peak shape and sample loss.[15]

Advantages:

  • High resolution for volatile impurities.

  • Sensitive detection using Flame Ionization Detection (FID), which provides a near-universal response for organic compounds.

Disadvantages:

  • Requires specialized, base-deactivated columns to prevent peak tailing.

  • Potential for on-column degradation of thermally labile impurities.

  • Less suitable for non-volatile impurities like salts or larger degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[12] The primary hurdle for analyzing 6-Methyl-3,6-diazabicyclo[3.1.1]heptane is detection, as it lacks a UV chromophore.[11] This is overcome by pre-column or post-column derivatization to attach a UV-active or fluorescent tag to the molecule.[11][12]

Advantages:

  • Applicable to a broad range of impurities, including non-volatile and polar compounds.

  • Milder analytical conditions reduce the risk of sample degradation.

  • High sensitivity and selectivity can be achieved with appropriate derivatization and detection (e.g., HPLC-UV, HPLC-Fluorescence).[12]

Disadvantages:

  • Derivatization adds complexity and a potential source of variability to the method.[13]

  • Poor retention on traditional reversed-phase columns may require specialized columns or ion-pairing reagents.

Experimental Workflows & Protocols

The following diagram outlines a logical workflow for the analysis of impurities in a 6-Methyl-3,6-diazabicyclo[3.1.1]heptane sample.

G cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Analysis & Quantification cluster_2 Phase 3: Reporting & Validation Sample Sample of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep Decision Technique Selection Prep->Decision GC_Path GC-FID Method Decision->GC_Path Volatile & Thermally Stable Impurities HPLC_Path HPLC-UV Method (with Derivatization) Decision->HPLC_Path Non-Volatile or Thermally Labile Impurities GC_Run GC Analysis on Base-Deactivated Column GC_Path->GC_Run Deriv Pre-column Derivatization HPLC_Path->Deriv Data_GC Data Acquisition (FID) GC_Run->Data_GC HPLC_Run RP-HPLC Analysis Deriv->HPLC_Run Data_HPLC Data Acquisition (UV/DAD) HPLC_Run->Data_HPLC Quant_GC Quantification vs. Reference Standard Data_GC->Quant_GC Quant_HPLC Quantification vs. Reference Standard Data_HPLC->Quant_HPLC Report Impurity Profile Report (Identify, Quantify, Sum) Quant_GC->Report Quant_HPLC->Report Validation Method Validation (ICH Q2) Report->Validation

Figure 1: General workflow for impurity analysis.
Protocol 1: GC-FID Method for Volatile Impurities

This method is optimized for separating the main component from potential volatile or process-related impurities. The choice of a specialized amine column is critical for achieving symmetric peak shapes.

1. Instrumentation and Columns:

  • Gas Chromatograph: Agilent 8890 or equivalent, with a split/splitless inlet and Flame Ionization Detector (FID).

  • Column: Agilent CP-Volamine (60 m x 0.32 mm) or Restek Rtx-5 Amine (30 m x 0.32 mm). These columns have a surface treatment that minimizes interaction with basic compounds.[16]

2. Reagents and Standards:

  • Diluent: Dichloromethane or Methanol (HPLC Grade).

  • Sample Preparation: Accurately weigh ~50 mg of the 6-Methyl-3,6-diazabicyclo[3.1.1]heptane sample and dissolve in 10 mL of diluent.

  • Reference Standard: Prepare a standard of the main component at a known concentration (e.g., 100 µg/mL) for system suitability. Prepare a spiked sample with known impurities if available.

3. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Split Ratio: 50:1

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Oven Program: 50°C (hold 5 min), ramp at 10°C/min to 280°C (hold 10 min).

  • Detector Temperature (FID): 300°C

  • Injection Volume: 1 µL

4. Data Analysis and Causality:

  • Quantify impurities using area percent normalization, assuming a response factor of 1.0 for unknown impurities relative to the main peak. This is a common starting point in early-stage development.

  • Causality: The base-deactivated column is the cornerstone of this method. Its surface chemistry prevents the free silanol groups from interacting with the amine lone-pair electrons, which would otherwise cause significant peak tailing and poor quantification.[15] The FID detector is chosen for its robustness and near-uniform response to hydrocarbons, making it ideal for area percent calculations when reference standards for all impurities are not available.[17]

Protocol 2: HPLC-UV Method with Pre-Column Derivatization

This method is designed for broader applicability, covering less volatile impurities and degradation products. The key is the derivatization step, which renders the non-chromophoric amine detectable by UV.

G Amine R-NH₂ (6-Methyl-3,6-diazabicyclo[3.1.1]heptane) Reaction Derivatization Reaction (Base-catalyzed) Amine->Reaction Reagent Derivatizing Reagent (e.g., m-Toluoyl Chloride) Reagent->Reaction Derivative UV-Active Amide Derivative Reaction->Derivative HPLC HPLC-UV Analysis Derivative->HPLC

Figure 2: Pre-column derivatization workflow for HPLC.

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-performance C18 column.

2. Reagents and Standards:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Derivatizing Reagent: 10 mg/mL solution of m-Toluoyl Chloride in Acetonitrile.[11]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 9.0.

  • Sample Diluent: 50:50 Acetonitrile:Water.

3. Derivatization Protocol:

  • To 100 µL of sample solution (~1 mg/mL in diluent), add 200 µL of Reaction Buffer.

  • Add 200 µL of the Derivatizing Reagent solution.

  • Vortex for 1 minute and allow to react at room temperature for 15 minutes.

  • Quench the reaction by adding 100 µL of 1 M HCl.

  • Inject into the HPLC system.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (or optimal wavelength for the derivative).

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

5. Data Analysis and Causality:

  • Quantify impurities against a derivatized reference standard of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane.

  • Causality: Aliphatic amines lack a UV chromophore, making them invisible to standard UV detectors.[11] Derivatization with m-Toluoyl Chloride attaches a toluene ring to the amine, forming a stable amide that strongly absorbs UV light.[11] The use of a C18 reversed-phase column is standard for separating these now more hydrophobic derivatives. The acidic mobile phase (TFA) ensures sharp peaks by suppressing the ionization of any residual silanol groups on the column.

Performance Comparison and Data Summary

The choice between GC and HPLC depends on the specific analytical goal. The following table summarizes the expected performance characteristics based on typical applications.

Parameter GC-FID Method HPLC-UV (Derivatization) Method Rationale & Justification
Applicability Volatile & semi-volatile impurities (e.g., starting materials, by-products).Broad range, including non-volatile and degradation products.HPLC's liquid mobile phase is more suitable for polar and large molecules.
Selectivity High; based on boiling point and column interaction.High; tunable with mobile phase, gradient, and column chemistry.HPLC offers more parameters (e.g., pH, solvent ratio) to optimize separation.
Sensitivity (LOD/LOQ) ~0.01% / 0.03%~0.005% / 0.015% (can be higher with fluorescent tags)Derivatization can significantly enhance the detector response, leading to lower detection limits.
Method Complexity Moderate; requires specialized columns.High; derivatization step adds complexity and potential for error.The multi-step sample preparation for HPLC makes it more complex than the direct injection used in GC.
Validation Straightforward.More complex due to the need to validate the derivatization reaction's robustness and completeness.Extra validation parameters must be tested for the derivatization step in the HPLC method.
Table 2: Objective Comparison of Analytical Methods.

Conclusion and Recommendations

For comprehensive impurity profiling of 6-Methyl-3,6-diazabicyclo[3.1.1]heptane, a dual-methodology approach is recommended.

  • GC-FID should be employed as a primary tool for monitoring process-related volatile impurities and residual solvents due to its simplicity and robust quantification.

  • HPLC-UV with derivatization is essential for stability studies and for detecting a broader range of potential degradation products that are not amenable to GC analysis.

The development and validation of these methods must be performed in accordance with ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance. The choice of method should always be justified based on the specific impurities being monitored and the stage of drug development.

References

  • ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • Thermo Fisher Scientific.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • BenchChem.
  • Journal of Chromatographic Science.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Talanta. (2002, August 1). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection.
  • Scilit.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • Bryan Research & Engineering, LLC.
  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2)
  • LabRulez GCMS. C1 – C3 amines - Analysis of impurities in trimethylamine.
  • NETL.
  • Agilent Technologies. C amines Analysis of impurities in trimethylamine.
  • Agilent Technologies. Amines, C - Analysis of impurities in dimethylamine.
  • MDPI. (2025, January 16).
  • SIELC Technologies. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns.
  • Journal of Food and Drug Analysis. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • ChemScene. 6-Methyl-3,6-diazabicyclo[3.1.1]heptane.
  • ResearchGate. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors.
  • Oceanic Pharmachem.
  • ResearchGate. (2025, August 5).
  • Shimadzu. Impurities Analysis.
  • PubMed. (2014, October 30). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs).
  • PubMed. (2008, December 1). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors.
  • PMC. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.

Sources

Comparative

Comparative Binding Affinity Guide: 3,6-Diazabicyclo[3.1.1]heptane Analogs in Target-Directed Drug Design

As a Senior Application Scientist evaluating novel scaffolds for Central Nervous System (CNS) target engagement, it is critical to move beyond simple values and understand the thermodynamic and structural drivers of rece...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel scaffolds for Central Nervous System (CNS) target engagement, it is critical to move beyond simple


 values and understand the thermodynamic and structural drivers of receptor binding. The 3,6-diazabicyclo[3.1.1]heptane  core has emerged as a premier achiral bioisostere for piperazine and a conformationally restricted analog of epibatidine.

This guide provides an objective, data-driven comparison of 3,6-diazabicyclo[3.1.1]heptane analogs, focusing on their binding affinities across neuronal nicotinic acetylcholine receptors (nAChRs) and opioid receptors, alongside the self-validating experimental protocols required to generate this data.

Mechanistic Rationale: The 3.1.1 Bicyclic Advantage

The causality behind the high affinity of the 3,6-diazabicyclo[3.1.1]heptane system lies in its rigidified geometry. The one-carbon bridge introduces significant steric bulk while locking the two nitrogen atoms at a precise internuclear distance.

  • Entropic Optimization: By pre-organizing the molecule into the bioactive conformation required for the

    
     nAChR orthosteric site, the entropic penalty typically associated with the binding of flexible piperazines is virtually eliminated. The puckered conformation optimizes intramolecular hydrogen bonding and aligns the lone pairs perfectly with the receptor's binding pocket[1].
    
  • Vectorial Trajectory: The rigid core provides highly predictable vectors for N3 and N6 substitutions. This allows for the precise placement of hydrogen bond acceptors (e.g., halopyridinyl groups) or lipophilic bulk (e.g., arylpropenyl chains) to probe the auxiliary binding pockets of target receptors. This spatial control is the primary driver of subtype selectivity (e.g.,

    
     over 
    
    
    
    , or
    
    
    over
    
    
    /
    
    
    opioid receptors)[2],[3].

Comparative Binding Affinity Data

The following tables synthesize quantitative binding data (


) from competitive radioligand displacement assays, comparing various functionalized 3,6-diazabicyclo[3.1.1]heptane analogs.
Table 1: nAChR Subtype Selectivity ( vs. )

Halogenated and nicotinamide-substituted 3.1.1 heptanes show extraordinary sub-nanomolar to picomolar affinity for the


 subtype while effectively avoiding the 

subtype, a critical requirement for minimizing off-target toxicity[2],[4],[5].
Compound / SubstitutionTarget Receptor

(

)

(

)
Selectivity Ratio (

/

)
3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane (4c) nAChR0.023 - 0.056 nM~30 nM1,295
Compound 4d nAChR1.2 nM> 20,000 nM23,300
5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide (43) nAChR0.010 nM (10 pM)> 1,000 nMVery High
3-(anilino)pyridine series nAChR0.022 - 2.06 nMVariableHigh
Table 2: Opioid Receptor Selectivity ( vs. vs. )

When the N3/N6 vectors are substituted with arylpropenyl and propionyl chains, the scaffold shifts its preference to the


-opioid receptor, acting as a highly selective ligand[3].
Compound / SubstitutionTarget Receptor

(

)

(

)

(

)
N-3(6)-arylpropenyl-N-6(3)-propionyl analogs (e.g., 3Bb, 3Bg, 3Bh) Opioid2.7 - 7.9 nM> 2,000 nM> 5,000 nM

Structural Activity Relationship (SAR) Logic

The modularity of the 3.1.1 core allows researchers to "switch" target classes simply by altering the N3 and N6 substituents. The logical flow of this SAR is mapped below.

SAR Core 3,6-diazabicyclo[3.1.1]heptane Core (Rigid Bioisostere) N3 N3 Substitution Core->N3 N6 N6 Substitution Core->N6 Target1 nAChR α4β2 Selectivity (Ki < 0.1 nM) N3->Target1 Halopyridinyl Target2 Opioid μ-Receptor Affinity (Ki < 10 nM) N3->Target2 Arylpropenyl chains N6->Target1 N-aryl nicotinamides N6->Target2 Propionyl groups

SAR logic dictating receptor subtype selectivity for the 3.1.1 bicyclic core.

Self-Validating Experimental Protocol: Radioligand Competition Binding

To accurately determine the


 values presented in the tables above, a robust, self-validating radioligand binding assay is required. A protocol is only as reliable as its internal controls. To ensure the measured displacement is due to specific receptor engagement rather than non-specific lipophilic partitioning or filter binding, the assay must incorporate parallel non-specific binding (NSB) baselines and charge-neutralization steps.
Step-by-Step Methodology (nAChR Affinity)
  • Membrane Preparation: Homogenize rat cerebral cortex (or SH-SY5Y cells expressing

    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.
    
  • Filter Pre-treatment (Critical Causality Step): Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 2 hours. Why? The 3,6-diazabicyclo[3.1.1]heptane analogs are basic amines that carry a positive charge at physiological pH. PEI neutralizes the negative charge of the glass fiber, preventing artifactual binding of the ligand to the filter, which would falsely inflate the apparent affinity.

  • Incubation Matrix: In a 96-well plate, combine:

    • 
       of 
      
      
      
      -Epibatidine (final concentration 0.5 nM).
    • 
       of the 3,6-diazabicyclo[3.1.1]heptane test compound (serial dilutions from 
      
      
      
      to
      
      
      M).
    • 
       of membrane suspension.
      
  • Self-Validation Control: In parallel wells, replace the test compound with

    
     Nicotine to define the Non-Specific Binding (NSB) baseline. Any radiometric signal remaining in these wells represents radioligand trapped in the lipid bilayer, not receptor-specific binding.
    
  • Equilibration: Incubate the plates at room temperature for 2 hours to ensure thermodynamic equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration over the PEI-treated GF/B filters. Wash three times with

    
     of ice-cold Tris-HCl buffer to trap the receptor-ligand complexes.
    
  • Quantification & Analysis: Extract the filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and count the radioactivity. Convert

    
     values to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Workflow N1 Membrane Preparation (Rat Cortex / Cell Line) N2 Radioligand Incubation [3H]-Epibatidine (0.5 nM) N1->N2 N3 Competition Binding Add 3.1.1 Heptane Analogs N2->N3 N4 Self-Validation Control Add 300 μM Nicotine (NSB) N2->N4 Parallel Control N5 Rapid Filtration & Washing (0.5% PEI-treated GF/B filters) N3->N5 N4->N5 N6 Liquid Scintillation Counting N5->N6 N7 Data Analysis (Cheng-Prusoff Ki Conversion) N6->N7

Radioligand competition binding assay workflow for nAChR affinity.

References

  • [2] Matera C., et al. (2023). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. Pharmacological Research. Retrieved from: [Link]

  • [4] Deligia F., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry. Retrieved from:[Link]

  • [5] Murineddu G., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. PubMed. Retrieved from:[Link]

  • [3] Loriga G., et al. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors. ResearchGate. Retrieved from: [Link]

Sources

Validation

Benchmarking the synthetic efficiency of different routes to 3,6-diazabicyclo[3.1.1]heptane

Executive Summary The 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a critical "rigidified" bioisostere for piperazine in medicinal chemistry.[1][2] By constraining the piperazine ring into a bridged bicyclic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,6-diazabicyclo[3.1.1]heptane scaffold has emerged as a critical "rigidified" bioisostere for piperazine in medicinal chemistry.[1][2] By constraining the piperazine ring into a bridged bicyclic system, this scaffold offers reduced conformational entropy, potentially improving receptor binding affinity and metabolic stability. However, its high ring strain (approx. 60 kcal/mol) and specific bridgehead geometry make it synthetically challenging compared to the more common [2.2.1] or [3.2.1] systems.

This guide benchmarks the primary synthetic strategies, distinguishing between the classical azetidine-based cyclization (Route A) and modern optimized modular routes (Route B), while clarifying the limitations of propellane-based methods for this specific diaza core.

Strategic Route Analysis

The synthesis of 3,6-diazabicyclo[3.1.1]heptane relies on constructing the strained bicyclic cage. Retrosynthetic analysis reveals two primary disconnections:

  • Bridge Formation (N3 Closure): Cyclization of a 2,4-functionalized azetidine.

  • Bridge Formation (N6 Closure): Cyclization of a 1,5-functionalized piperidine (less common due to geometric constraints).

Comparative Benchmarking Table
MetricRoute A: Azetidine-Based Cyclization (Loriga/Walker) Route B: Propellane/Bicyclobutane Methods
Primary Precursor 2,4-Disubstituted Azetidines (from Aspartic Acid/Epichlorohydrin)[3.1.1]Propellane or Bicyclo[1.1.0]butanes
Step Count 6–8 Steps3–4 Steps
Overall Yield 25–40%Variable (Often yields mono-aza or 2,3-diaza)
Scalability High (Multigram to Kilogram)Low to Moderate (Reagent stability issues)
Atom Economy Moderate (Protecting group manipulations required)High
Product Specificity High (Specific for 3,6-diaza) Low (Favors mono-aza or carbocycles)
Key Challenge Lengthy linear sequence; Azetidine stability.[3][4][5][6]Controlling N-insertion regioselectivity.

Verdict: For the specific 3,6-diaza isomer, Route A remains the industry standard for reliability and scalability. While Route B is revolutionary for mono-aza analogs (3-azabicyclo[3.1.1]heptane), it has not yet been reliably adapted for the 3,6-diaza core in high yield.

Deep Dive: The Validated Azetidine Route (Route A)

This route, pioneered by Loriga et al. and optimized by Walker & Bedore, constructs the N6 bridge first (as part of the azetidine) and then closes the N3 bridge.

Mechanistic Pathway
  • Core Construction: An activated precursor (e.g., amine + epichlorohydrin or aspartic acid derivative) forms the 4-membered azetidine ring with handles at C2 and C4.

  • Side-Chain Extension: The C2/C4 positions are functionalized to provide a 3-carbon bridge precursor (e.g., amino-ethyl side chains).

  • Cyclization: An intramolecular displacement (often Mitsunobu or S_N2) closes the second ring to form the [3.1.1] cage.

G Start Precursor (Aspartic Acid / Epichlorohydrin) Azetidine 2,4-Disubstituted Azetidine Core Start->Azetidine Ring Formation Functionalization Side-Chain Extension Azetidine->Functionalization Reduction/Activation Cyclization Intramolecular Cyclization (N3 Closure) Functionalization->Cyclization Heat/Base Product 3,6-Diazabicyclo [3.1.1]heptane Cyclization->Product Deprotection

Caption: Logical flow of the Azetidine-based synthesis, highlighting the critical intermediate.[6]

Detailed Experimental Protocol (Optimized Walker/Loriga Method)

Objective: Synthesis of N3-benzyl-N6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane. Scale: Multigram (scalable to >10g).

Step 1: Synthesis of the Azetidine Core
  • Reagents: Benzylamine, Epichlorohydrin (or Aspartic acid di-ester), LiClO4 (catalyst).

  • Procedure:

    • React benzylamine with epichlorohydrin in acetonitrile at 0°C to form the open-chain chlorohydrin intermediate.

    • Heat to reflux (60-80°C) with solid NaHCO3 or K2CO3 to effect the first cyclization.

    • Critical Control Point: Monitor for polymerization. High dilution favors the 4-membered ring over oligomers.

    • Isolate the 1-benzyl-3-hydroxyazetidine (or carboxylate derivative).

Step 2: Functionalization & Activation
  • Reagents: MsCl (Methanesulfonyl chloride), TEA, Primary Amine (for the bridge).

  • Context: If starting from a carboxylate (Loriga method), reduce the ester groups to alcohols using LiAlH4, then convert alcohols to mesylates.

  • Protocol:

    • Dissolve the azetidine-di-alcohol in DCM at -10°C.

    • Add MsCl (2.2 equiv) and TEA (2.5 equiv) dropwise.

    • Quench with water and extract. The bis-mesylate is often unstable; use immediately.

Step 3: The Double-Displacement Cyclization (The "Cage" Step)
  • Reagents: Benzylamine (or Sulfonamide), DIPEA, High-Boiling Solvent (Toluene/Diglyme).

  • Procedure:

    • Dissolve the bis-mesylate azetidine in Toluene (0.05 M concentration - High Dilution is Mandatory ).

    • Add the bridging amine (e.g., Benzylamine) and DIPEA.

    • Heat to 100-110°C for 18-24 hours.

    • Observation: The reaction mixture will darken. Monitor consumption of the mesylate by LCMS.

    • Workup: Cool, wash with brine, and purify via flash chromatography (Silica, MeOH/DCM gradient). The product is a viscous oil or low-melting solid.

Step 4: Orthogonal Deprotection
  • Selective N-Debenzylation: Hydrogenation (Pd/C, H2, MeOH) removes the benzyl groups.

  • Reprotection: Treat with Boc2O to secure the N6 position if desired.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Cyclization Intermolecular polymerization.Increase dilution (0.01 M); Add amine slowly via syringe pump.
Azetidine Instability Ring strain makes the core prone to opening.Avoid strong acids during workup; Keep intermediates cold.
Incomplete Reduction Steric hindrance in [3.1.1] precursors.Use excess LiAlH4 and extended reflux times (24h+).
Regioisomer Contamination Formation of [2.2.1] or [3.2.1] byproducts.Confirm structure via NOESY NMR. The [3.1.1] bridgehead protons are distinctively coupled.

References

  • Loriga, G., et al. (2006). "Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors." Bioorganic & Medicinal Chemistry, 14(3), 676-691. Link[6]

  • Walker, D. P., & Bedore, M. W. (2012).[1] "Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines." Tetrahedron Letters, 53(47), 6332-6334.[7] Link

  • Deligia, F., et al. (2015). "Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors." European Journal of Medicinal Chemistry, 103, 429-437. Link

  • Bremeyer, N., et al. (2004).[8] "Enantioselective Catalytic Intramolecular Cyclopropanation." Angewandte Chemie International Edition, 43, 2681.[8][9] (Foundational work on bicyclic assembly). Link

Sources

Comparative

A Comparative Pharmacokinetic Analysis of Diazabicycloalkanes: A Guide for Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of several key diazabicycloalkane derivatives. Designed for researchers, scientists, and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of several key diazabicycloalkane derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering in-depth technical insights and the rationale behind experimental designs. Our focus is on fostering a deeper understanding of how the structural nuances of these compounds influence their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby guiding the development of future therapeutics.

Introduction: The Therapeutic Potential of Diazabicycloalkanes

Diazabicycloalkanes are a class of bicyclic organic compounds containing two nitrogen atoms at the bridgehead positions. This rigid scaffold has proven to be a versatile platform for the design of potent and selective ligands for various biological targets, most notably nicotinic acetylcholine receptors (nAChRs) and opioid receptors. The conformational constraint imposed by the bicyclic structure can lead to enhanced binding affinity and selectivity, making these compounds attractive candidates for drug development in areas such as smoking cessation, neurodegenerative diseases, and pain management.

A thorough understanding of the pharmacokinetic (PK) profile of a drug candidate is paramount to its successful clinical translation.[1][2] This guide will delve into the PK properties of representative diazabicycloalkanes, including the well-characterized varenicline, and draw comparisons with other notable compounds such as ABT-418 and epiboxidine. We will also explore the experimental methodologies used to generate this critical data, providing a framework for robust and reliable preclinical PK studies.

Experimental Methodologies for Pharmacokinetic Profiling

The foundation of a reliable pharmacokinetic assessment lies in meticulously planned and executed in vivo studies. These studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted by a living organism.[3][4] Here, we detail the standard protocols for conducting preclinical pharmacokinetic studies in rodent models, which serve as a cornerstone in drug discovery and development.[5]

In Vivo Rodent Pharmacokinetic Study Protocol

A typical in vivo pharmacokinetic study in rodents involves the administration of the test compound followed by the collection of biological samples at various time points to measure drug concentration.[6]

Step-by-Step Protocol:

  • Animal Models and Housing:

    • Species: Sprague-Dawley rats or CD-1 mice are commonly used for initial PK screening.[7][8]

    • Health Status: It is crucial to use healthy, pathogen-free animals to ensure the reliability of the data.[9]

    • Housing: Animals should be housed in a controlled environment with a standard 12-hour light-dark cycle, temperature, and humidity. They should have ad libitum access to standard chow and water.[9]

  • Drug Formulation and Administration:

    • Formulation: The diazabicycloalkane derivative is typically formulated in a vehicle suitable for the intended route of administration (e.g., saline for intravenous injection, a suspension or solution for oral gavage).

    • Routes of Administration:

      • Intravenous (IV) Bolus: The compound is administered directly into the systemic circulation, usually via the tail vein in mice or a cannulated jugular vein in rats. This route provides 100% bioavailability and is used as a reference.[7]

      • Oral (PO) Gavage: A specific volume of the drug formulation is administered directly into the stomach using a gavage needle. This is a common method for assessing oral absorption.[3][10][11][12][13] Animals are typically fasted overnight before oral dosing to ensure consistent absorption.[9]

  • Blood Sample Collection:

    • Time Points: Blood samples are collected at predetermined time points to construct a concentration-time curve. For IV administration, early time points (e.g., 2, 5, 15 minutes) are critical to capture the distribution phase, while later points (e.g., 1, 2, 4, 8, 24 hours) define the elimination phase.[9] For oral administration, earlier sampling helps to determine the rate of absorption.[9]

    • Collection Methods:

      • Serial Sampling: Small blood volumes (microsampling) can be collected repeatedly from the same animal from sites like the tail vein or saphenous vein.[14][15] This approach reduces the number of animals required and minimizes inter-animal variability.[16]

      • Terminal Bleeding: For later time points or when larger volumes are needed, terminal procedures like cardiac puncture are performed under anesthesia.[17][18]

  • Sample Processing and Analysis:

    • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which is stored at -80°C until analysis.[9]

    • Bioanalytical Method: The concentration of the diazabicycloalkane in plasma is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][19][20][21] This technique offers high sensitivity and specificity for detecting and quantifying small molecules in complex biological matrices.[4][19]

    • Sample Preparation for LC-MS/MS: To remove interfering substances from the plasma, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is employed before analysis.[19][20][22]

Visualization of the Experimental Workflow

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Rats/Mice) IV_Admin Intravenous (IV) Administration Animal_Acclimation->IV_Admin PO_Admin Oral (PO) Gavage Animal_Acclimation->PO_Admin Formulation Drug Formulation Formulation->IV_Admin Formulation->PO_Admin Blood_Collection Serial Blood Sampling (e.g., Tail Vein) IV_Admin->Blood_Collection PO_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Quantification Plasma_Separation->LC_MS_MS PK_Parameters Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Parameters nAChR_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling nAChR nAChR (α4β2) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx opens channel Ligand Diazabicycloalkane (e.g., Varenicline) Ligand->nAChR binds & activates PI3K PI3K Ca_Influx->PI3K activates Akt Akt PI3K->Akt activates Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection promotes

Caption: Simplified signaling pathway of nicotinic acetylcholine receptor activation.

Delta Opioid Receptor (DOR) Signaling

Some novel diazabicycloalkanes have been developed as agonists for delta opioid receptors (DORs), which are G-protein coupled receptors (GPCRs). [23]Upon agonist binding, DORs couple to inhibitory G proteins (Gi/G0), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. [24]This signaling cascade ultimately results in the modulation of ion channel activity and neuronal excitability, contributing to analgesic and other central nervous system effects.

DOR_signaling cluster_membrane_dor Cell Membrane cluster_intracellular_dor Intracellular Signaling DOR Delta Opioid Receptor (DOR) G_Protein Gi/G0 Protein DOR->G_Protein activates Ligand_DOR Diazabicycloalkane Agonist Ligand_DOR->DOR binds & activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia leads to

Caption: Simplified signaling pathway of delta opioid receptor activation.

Conclusion and Future Directions

This guide has provided a comparative analysis of the pharmacokinetic properties of several key diazabicycloalkanes, highlighting the well-characterized profile of varenicline and offering insights into other derivatives like ABT-418 and epiboxidine. The presented experimental protocols offer a robust framework for conducting preclinical pharmacokinetic studies, emphasizing the importance of methodological rigor in generating reliable data.

The success of varenicline underscores the therapeutic potential of the diazabicycloalkane scaffold. However, the development of future compounds will require a continued focus on optimizing pharmacokinetic properties to ensure clinical viability. Future research should aim for comprehensive head-to-head comparative studies of novel diazabicycloalkane derivatives to better understand structure-ADME relationships. Furthermore, a deeper exploration of the downstream signaling pathways activated by these compounds will be crucial for elucidating their full therapeutic potential and potential off-target effects. By integrating robust pharmacokinetic principles with a thorough understanding of the underlying biology, the full potential of this versatile chemical class can be realized in the development of novel and effective medicines.

References

  • A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed. (2010, December 15). [Link]

  • Varenicline - StatPearls - NCBI Bookshelf - NIH. (2024, October 5). [Link]

  • Single-Dose Pharmacokinetics of Varenicline, a Selective Nicotinic Receptor Partial Agonist, in Healthy Smokers and Nonsmokers - Ovid. (n.d.). [Link]

  • Nicotinic acetylcholine receptor intracellular signaling pathway - Deranged Physiology. (n.d.). [Link]

  • Chantix (varenicline) tablets label - accessdata.fda.gov. (n.d.). [Link]

  • Full article: Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - Taylor & Francis. (2020, March 14). [Link]

  • Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (2016, October 26). [Link]

  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30). [Link]

  • Oral Gavaging in mice - SWMS - Staff. (2016, December 19). [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021, February 15). [Link]

  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories. (2020, July 10). [Link]

  • An improved simple technique for the collection of blood samples from rats and mice - PubMed. (1988, April). [Link]

  • Nicotinic acetylcholine receptors - Scholarpedia. (2008, January 4). [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom.org. (2025, March 4). [Link]

  • Different blood collection methods from rats: A review - SciSpace. (2017, May 2). [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. (2025, August 3). [Link]

  • Guidelines for Blood Collection in Laboratory Animals | UK Research. (n.d.). [Link]

  • 4 Top Methods of Blood Collection in Lab Rodents - Neoteryx. (2017, February 9). [Link]

  • Schematic diagram showing potential mechanism of δ-opioid receptor... - ResearchGate. (n.d.). [Link]

  • Murine Pharmacokinetic Studies - PMC. (n.d.). [Link]

  • 3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities - PubMed. (1994, July). [Link]

  • Novel diazabicycloalkane delta opioid agonists. (2015, September 1). [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23). [Link]

  • Schematic representation of opioid receptors signaling. - ResearchGate. (n.d.). [Link]

  • Enhancing Pharmaceutical Research: Absorption, Distribution, Metabolism and Excretion (ADME) Modeling's Impact on Drug Devel - Longdom Publishing. (2024, June 25). [Link]

  • Opioid receptors signaling network - PMC - NIH. (n.d.). [Link]

  • δ-opioid receptor - Wikipedia. (n.d.). [Link]

  • A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation - MDPI. (2023, June 15). [Link]

  • ABT-418 - Grokipedia. (n.d.). [Link]

  • Epibatidine: A Promising Natural Alkaloid in Health - PMC - NIH. (2018, December 23). [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.). [Link]

  • Characterization of [3H]ABT-418: a novel cholinergic channel ligand - PubMed. (1995, August). [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Publishing. (2026, January 16). [Link]

  • A pharmacokinetic study on Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol; a novel radio-sensitization agent - PubMed. (2007, November 15). [Link]

  • Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed. (2009, August 1). [Link]

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (n.d.). [Link]

  • Tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane: Antibacterial activity and reactions with N-containing nucleophiles - ResearchGate. (2016, March 1). [Link]

  • ABT-418 - Wikipedia. (n.d.). [Link]

  • Epibatidine and pain. (n.d.). [Link]

  • Pharmacokinetic and Toxicodynamic Characterization of a Novel Doxorubicin Derivative. (n.d.). [Link]

  • DABCO – Knowledge and References - Taylor & Francis. (n.d.). [Link]

  • Epibatidine and pain - Ovid. (n.d.). [Link]

  • In vivo enantioselectivity of epibatidine interaction with calcium-modulating drugs - PubMed. (2003, August 29). [Link]

  • Pharmacokinetic studies of a novel 1,2,4-thiadiazole derivative, inhibitor of Factor XIIIa, in the rabbit by a validated HPLC method - PubMed. (2005, June 15). [Link]

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Safety & Regulatory Compliance

Safety

6-Methyl-3,6-diazabicyclo[3.1.1]heptane proper disposal procedures

Operational Safety and Disposal Guide: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Introduction & Chemical Profile 6-Methyl-3,6-diazabicyclo[3.1.1]heptane is a conformationally restricted, bridged bicyclic diamine. In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane

Introduction & Chemical Profile 6-Methyl-3,6-diazabicyclo[3.1.1]heptane is a conformationally restricted, bridged bicyclic diamine. In modern drug development, it is frequently employed as a rigid bioisostere for piperazine and homopiperazine scaffolds to improve pharmacokinetic properties and target selectivity. However, its structural properties—specifically the presence of secondary and tertiary basic amine centers—dictate strict operational and environmental safety protocols[1].

To properly manage this chemical, laboratory personnel must first understand the physical differences between its commercially available forms.

Table 1: Quantitative Data & Physicochemical Properties

PropertyFree BaseDihydrochloride Salt
CAS Number 1538734-96-12231676-00-7
Molecular Formula C₆H₁₂N₂C₆H₁₄Cl₂N₂
Molecular Weight 112.17 g/mol 185.09 g/mol
Physical State Liquid / Low-melting solidSolid powder
Hazard Classification GHS Category 2/2A/3 (Irritant)GHS Category 2/2A/3 (Irritant)
Storage Requirements 2-8°C (Dry, Sealed)Room Temperature (Dry)

Hazard Assessment & Mechanistic Causality As an application scientist, it is critical to look beyond the Safety Data Sheet (SDS) pictograms and understand the causality of the hazards to ensure proper handling.

  • Tissue Irritation & Corrosivity: The nitrogen atoms in the bicyclic framework possess localized lone pairs that act as strong hydrogen bond acceptors and nucleophiles. Upon contact with the moisture in human skin, eyes, or respiratory mucosa, these amines abstract protons to form localized hydroxide ions (OH⁻). This alkaline environment causes rapid saponification of lipid bilayers in cell membranes, leading to severe skin irritation (GHS Category 2), serious eye irritation (Category 2A), and respiratory distress (Category 3)[1].

  • Environmental Toxicity & Incineration Risks: If released into the environment, organic amines can drastically alter the pH of aquatic ecosystems. Furthermore, the dihydrochloride salt contains chloride ions. If this salt is incinerated in a standard non-halogenated waste stream, the chloride ions will react at high temperatures to form corrosive hydrogen chloride (HCl) gas and potentially toxic polychlorinated dibenzodioxins (PCDDs)[2].

Operational Safety & Spill Response Protocol Every laboratory safety protocol must be a self-validating system—meaning a failure at one step is caught and mitigated by the next.

Step-by-Step Spill Mitigation Methodology:

  • Isolation & PPE: Immediately evacuate non-essential personnel from the immediate area. The responder must don a flame-resistant lab coat, splash-proof chemical goggles, and double-layered nitrile gloves[1].

  • Containment: Surround the spill with inert, non-combustible absorbent materials (e.g., vermiculite or universal spill pads). Do not use sawdust, as the basic amine can react exothermically with organic matter.

  • Neutralization (Self-Validating Step): For spills of the free base, apply a mild solid acid (such as sodium bisulfate or citric acid powder) over the spill. This neutralizes the basic amine, converting it into a stable, non-volatile salt.

  • Verification: Swab the neutralized area with moistened pH indicator paper. The protocol is only validated when the pH reads between 6.0 and 8.0. Do not proceed to collection until this is confirmed.

  • Collection: Sweep the neutralized matrix into a high-density polyethylene (HDPE) container, seal, and label as hazardous waste.

Step-by-Step Disposal Methodology Proper disposal relies on strict segregation. The U.S. Environmental Protection Agency (EPA) mandates distinct pathways for halogenated and non-halogenated industrial waste to prevent toxic atmospheric emissions[3].

  • Determine the Chemical Form: Identify whether you are disposing of the free base (CAS: 1538734-96-1)[4] or the dihydrochloride salt (CAS: 2231676-00-7)[1].

  • Segregate Based on Halogen Content:

    • Free Base: If unmixed with halogenated solvents, collect this in a designated "Non-Halogenated Organic Waste" container.

    • Dihydrochloride Salt: Due to the two equivalents of chloride, this must be collected in a designated "Halogenated Organic Waste" container.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, concentration, and the GHS07 (Exclamation Mark) hazard pictogram. Note the date of first accumulation.

  • Final Disposal (Incineration): Transfer the waste to an EPA-licensed facility. The standard and safest method for organic amine disposal is high-temperature incineration (>1,000°C). For the dihydrochloride salt, the incinerator must be equipped with alkaline scrubbers to neutralize the resulting HCl gas, and Selective Catalytic Reduction (SCR) technology to break down nitrogen oxides (NOx) into harmless N₂ and H₂O[3].

Waste Stream Decision Pathway

G Start 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Waste Stream Form Determine Chemical Form & Solvent Matrix Start->Form FreeBase Free Base (CAS: 1538734-96-1) Form->FreeBase Salt Dihydrochloride Salt (CAS: 2231676-00-7) Form->Salt NonHal Non-Halogenated Organic Waste FreeBase->NonHal Hal Halogenated Organic Waste Salt->Hal Incineration High-Temperature Incineration (>1000°C) with Scrubbers NonHal->Incineration Hal->Incineration

Disposal decision tree for 6-Methyl-3,6-diazabicyclo[3.1.1]heptane waste streams.

References

1.[1] ChemScene LLC. (2025). Safety Data Sheet: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride. ChemScene. 2.[4] ChemScene LLC. (2025). 6-Methyl-3,6-diazabicyclo[3.1.1]heptane Product Information. ChemScene. 3.[3] U.S. Environmental Protection Agency (EPA). EPA's Guide for Industrial Waste Management. EPA.gov. 4.[2] American Chemical Society (C&EN). (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube.

Handling

Personal Protective Equipment &amp; Handling Guide: 6-Methyl-3,6-diazabicyclo[3.1.1]heptane

[1] Executive Summary & Chemical Context[1][2][3][4][5] 6-Methyl-3,6-diazabicyclo[3.1.1]heptane (CAS: 1538734-96-1 for free base) is a rigid, bridged bicyclic diamine scaffold used increasingly in medicinal chemistry to...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

6-Methyl-3,6-diazabicyclo[3.1.1]heptane (CAS: 1538734-96-1 for free base) is a rigid, bridged bicyclic diamine scaffold used increasingly in medicinal chemistry to restrict conformational freedom and improve metabolic stability compared to piperazine analogs.[1]

The Safety Paradox: While often handled in milligram quantities where risks seem low, this compound belongs to a class of high-energy amines .[1] Its compact structure (MW ~112.17 g/mol ) and dual-nitrogen basicity create a unique hazard profile: it is highly nucleophilic, potentially volatile (as a free base), and capable of rapid transdermal permeation.[1]

Scope of this Guide: This document moves beyond the generic SDS to provide a field-validated protocol for researchers handling this compound in drug discovery workflows. It distinguishes critically between the Free Base (Liquid/Low-melting solid, High Risk) and the Dihydrochloride Salt (Solid, Moderate Risk).[1]

Hazard Identification & Risk Assessment

To select the correct PPE, we must understand the mechanism of injury.

Hazard ClassMechanism of ActionOperational Implication
Corrosivity (Skin/Eye) High pKa nitrogens cause rapid saponification of membrane lipids (alkaline hydrolysis).[1]Tissue damage is immediate and often irreversible before pain is felt. Eye protection is non-negotiable.
Acute Toxicity Bridged amines can act as CNS stimulants or depressants; structural similarity to nicotinic ligands implies potential neuroactivity.Inhalation of vapors or dust must be prevented.[2][3][4] Zero-exposure limit.
Sensitization Reactive amines can haptenize proteins, leading to allergic dermatitis over time.[1]Double-gloving is required to prevent trace exposure and sensitization.
Volatility The free base has a significant vapor pressure due to low molecular weight and loss of hydrogen bonding (tertiary amine character).Handling must occur strictly within a Chemical Fume Hood .

Personal Protective Equipment (PPE) Matrix

This matrix is designed around Barrier Integrity . Standard lab coats and single nitrile gloves are insufficient for the free base form of this chemical.

PPE Selection Decision Tree

PPE_Decision_Tree cluster_legend Risk Level Start Identify Chemical Form Form_Salt Dihydrochloride Salt (Solid / Stable) Start->Form_Salt Form_Base Free Base (Liquid / Volatile / Corrosive) Start->Form_Base Salt_Gloves Gloves: Nitrile (5 mil) Single layer acceptable Form_Salt->Salt_Gloves Base_Gloves Gloves: Double Nitrile OR Laminate (Silver Shield) Form_Base->Base_Gloves Salt_Resp Respiratory: Fume Hood (Prevent dust inhalation) Salt_Gloves->Salt_Resp Base_Eyes Eyes: Chemical Goggles + Face Shield (if >5mL) Base_Gloves->Base_Eyes Base_Resp Respiratory: Fume Hood REQUIRED (Sash at lowest working height) Base_Eyes->Base_Resp Low Standard Risk High High Risk

Figure 1: PPE Selection Logic based on chemical state. Note the escalation in barrier protection for the Free Base.

Detailed Specifications
ComponentSpecificationRationale
Hand Protection Primary: Nitrile (min 0.11 mm).[1] Secondary (Free Base): Wear 5 mil nitrile under a laminate (Silver Shield) glove if handling >10 mL.Amines permeate nitrile rubber. Double gloving provides a "breakthrough indicator" system—if the outer glove degrades, the inner glove protects during doffing.
Eye Protection Standard: ANSI Z87.1 Chemical Splash Goggles. Prohibited: Safety glasses with side shields.Vapors and splashes can bypass safety glasses. Alkaline burns to the cornea are devastating.
Body Protection Chemical-resistant lab coat (poly-cotton blend minimum; Tyvek sleeves recommended for transfers).[1]Cotton absorbs amines, holding the corrosive against the skin. Tyvek sleeves provide an impervious splash guard.
Respiratory Engineering Control: Fume hood with face velocity 80-100 fpm.The compound is a respiratory irritant.[3][5] Do not rely on N95 masks; they do not stop vapors.

Operational Protocols

A. Weighing and Transfer (Solid Salt)
  • Static Control: Use an antistatic gun or ionizer. Bicyclic amine salts are often fluffy and electrostatic, increasing inhalation risk.

  • Containment: Weigh inside the fume hood. If the balance is outside, use a tarred closed vessel (weigh vial with cap) to transport the material.

  • Cleaning: Wipe the balance area with a wet paper towel (water) immediately after use to solubilize and remove invisible dust.

B. Handling the Free Base (Liquid)[3]
  • Syringe Transfer: Do not pour. Use a glass syringe with a long needle to withdraw liquid from the septum-capped vial.[1]

    • Why? Pouring increases surface area for vaporization and risk of drips.

  • Needle Disposal: Do not recap. Discard immediately into a sharps container located inside the hood.

  • Glassware: Rinse all contaminated glassware with dilute acetic acid (5%) or acetone before removing it from the hood for washing. This neutralizes the amine and reduces odor/exposure.

C. Reaction Setup
  • Incompatibility: Avoid contact with strong acids (violent exotherm) and strong oxidizers.

  • Solvent Choice: Chlorinated solvents (DCM) can react with secondary amines over time; use ethereal or alcoholic solvents if compatible with chemistry.

Emergency Response & Spill Management

Self-Validating Response System: The response must be "Fail-Safe." If you smell a fishy/ammonia-like odor, the containment has already failed.

Spill Cleanup Workflow

Spill_Response Spill Spill Detected Evacuate Evacuate Area (If >10mL outside hood) Spill->Evacuate Large Spill PPE_Check Don PPE: Goggles + Double Gloves Spill->PPE_Check Small/In Hood Evacuate->PPE_Check Absorb Absorb: Vermiculite or Dry Sand PPE_Check->Absorb Neutralize Neutralize Residue: Dilute Acetic Acid (5%) Absorb->Neutralize Waste Disposal: Double Bag -> Haz Waste Neutralize->Waste

Figure 2: Step-by-step spill response protocol minimizing vapor generation.

Specific First Aid:

  • Skin: Wash with soap and water for 15 minutes . Do not use solvent (ethanol/acetone) to wash skin; it increases permeation.

  • Eyes: Irrigate immediately.[3][5] Speed is critical to prevent corneal opacification.

Disposal & Logistics

Waste Stream Classification:

  • Category: Basic Organic Waste (High Hazard).

  • Segregation: Do NOT mix with acidic waste streams. The heat of neutralization can pressurize the container, leading to explosion.

Disposal Protocol:

  • Quenching: Small amounts of residue can be quenched with dilute HCl or Acetic Acid to form the non-volatile salt.

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Must explicitly state "Contains Toxic/Corrosive Amines."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21138917, 6-Methyl-3,6-diazabicyclo[3.1.1]heptane.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-3,6-diazabicyclo[3.1.1]heptane
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Reactant of Route 2
6-Methyl-3,6-diazabicyclo[3.1.1]heptane
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